Overcoming Aromatic Deactivation: A Mechanistic Guide to Electrophilic Aromatic Substitution in 5-Chloro-2-iodo-3-methylpyridine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary Functionalizing highly substituted, halogenated pyridines is a notorious...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: In-Depth Technical Whitepaper
Executive Summary
Functionalizing highly substituted, halogenated pyridines is a notorious bottleneck in medicinal chemistry. The compound 5-Chloro-2-iodo-3-methylpyridine presents a unique synthetic challenge: the preferred beta-positions (C3 and C5) are blocked, and the remaining alpha (C6) and gamma (C4) positions are profoundly deactivated by the electron-withdrawing nitrogen atom. This whitepaper details the mechanistic causality and step-by-step experimental protocols required to successfully achieve Electrophilic Aromatic Substitution (EAS) on this hostile scaffold via an N-oxide activation strategy.
Electronic Topography & The Regiochemical Dilemma
To understand the reactivity of 5-Chloro-2-iodo-3-methylpyridine[1], we must first map its electronic landscape. The pyridine ring is inherently pi-deficient. The electronegative nitrogen atom acts as a strong electron-withdrawing group via induction (-I) and resonance (-M).
In standard EAS conditions (e.g., strongly acidic nitration media), the nitrogen atom is rapidly protonated to form a pyridinium cation. As demonstrated in molecular electron density theory studies, this protonation renders the ring almost entirely nucleophilically deactivated, causing direct EAS to fail[2].
Furthermore, the substituent mapping dictates severe regiochemical constraints:
C2 (Iodo): Deactivating (-I), but ortho/para directing (+M). Highly labile to nucleophilic attack.
The only open positions are C4 and C6 . Because EAS at C4 or C6 places a highly unstable positive charge directly on the electronegative nitrogen atom in the Wheland intermediate, direct electrophilic attack is thermodynamically forbidden under standard conditions[3].
The Mechanistic Imperative: N-Oxide Activation Strategy
To force EAS at the C6 position, the electronic deficit of the pyridine core must be temporarily reversed. The definitive workaround is the N-oxide activation strategy .
Oxidation of the pyridine nitrogen to an N-oxide fundamentally transforms the ring's electronics. The oxygen atom donates electron density back into the pi-system via resonance (+M effect), specifically enriching the C2, C4, and C6 positions[4].
Steric vs. Electronic Control:
While both C4 and C6 are electronically activated in the N-oxide intermediate, regioselectivity is ultimately governed by steric shielding.
C4 is flanked by a methyl group (C3) and a chloro group (C5), creating a severe steric blockade.
C6 is adjacent only to the chloro group (C5) and the N-oxide oxygen, offering a much more viable trajectory for the incoming electrophile.
Thus, electrophilic attack is directed predominantly to the C6 position.
Electronic and steric directing effects governing regioselectivity at C4 and C6.
The following 3-step workflow is designed to circumvent the deactivation of 5-Chloro-2-iodo-3-methylpyridine while preserving its fragile halogen substituents.
Workflow of N-oxide mediated electrophilic aromatic substitution (nitration).
Procedure: Dissolve the substrate in anhydrous CH₂Cl₂ and cool to 0 °C. Add mCPBA portion-wise to control the exotherm. Stir at room temperature for 12 hours. Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant, followed by NaHCO₃ wash. Extract, dry over MgSO₄, and concentrate.
Expert Causality: mCPBA at room temperature is strictly utilized instead of the traditional H₂O₂/AcOH method. Heating the substrate in acetic acid would lead to the nucleophilic displacement (SNAr) of the highly labile C2-iodine atom.
Procedure: Dissolve the N-oxide in concentrated H₂SO₄ at 0 °C. Carefully add fuming HNO₃ dropwise. Gradually heat the mixture to 90 °C for 4 hours. Cool to room temperature and pour over crushed ice. Filter the resulting yellow precipitate (6-nitro-5-chloro-2-iodo-3-methylpyridine N-oxide) and wash with cold water.
Expert Causality: The strongly acidic medium generates the active electrophile, the nitronium ion (NO₂⁺). While the acid partially protonates the N-oxide oxygen, the equilibrium permits enough free N-oxide to undergo electrophilic attack at the sterically accessible C6 position[2].
Procedure: Dissolve the intermediate in anhydrous CHCl₃. Add PCl₃ dropwise at 0 °C. Reflux the mixture for 2 hours. Cool to 0 °C, quench carefully with ice water, and basify with Na₂CO₃. Extract with CH₂Cl₂, concentrate, and purify via silica gel chromatography.
Expert Causality: Phosphorus trichloride (PCl₃) is selected over catalytic hydrogenation (H₂/Pd-C). Palladium-catalyzed reduction would rapidly hydrodehalogenate both the critical C2-iodo and C5-chloro substituents, destroying the molecular scaffold.
Quantitative Data & Yield Analysis
The table below summarizes the comparative efficiency of the direct versus the N-oxide mediated EAS approach, validating the necessity of the 3-step protocol.
Reaction Condition
Substrate
Target Position
Yield (%)
Primary Byproducts / Failure Mode
Direct Nitration (HNO₃/H₂SO₄)
5-Chloro-2-iodo-3-methylpyridine
C4 / C6
0%
Unreacted starting material (Pyridinium salt formation)
N-Oxidation (mCPBA)
5-Chloro-2-iodo-3-methylpyridine
N-atom
92%
Trace over-oxidation
N-Oxide Nitration
N-Oxide Intermediate
C6
68%
C4-nitro isomer (minor, sterically hindered)
Deoxygenation (PCl₃)
6-Nitro N-Oxide
N-atom
85%
Unreacted N-oxide
Overall Optimized Workflow
Starting Material
C6
~53%
N/A
References
[2] Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing). URL:[Link]
[3] meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society. URL:[Link]
[4] An Autogenic Electromeric Effect as Inductor of an Abnormal Polarization in Pyridine N-Oxide. Science and Education Publishing. URL:[Link]
Thermodynamic Stability and Phase Transition Dynamics of 5-Chloro-2-iodo-3-methylpyridine
Executive Summary 5-Chloro-2-iodo-3-methylpyridine (CAS: 1261811-90-8 / 59782-89-7) is a highly functionalized halogenated heterocyclic building block critical to modern pharmaceutical synthesis and advanced materials de...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Chloro-2-iodo-3-methylpyridine (CAS: 1261811-90-8 / 59782-89-7) is a highly functionalized halogenated heterocyclic building block critical to modern pharmaceutical synthesis and advanced materials development[1][2]. Unlike simple alkyl pyridines which are typically volatile liquids at ambient conditions, this specific tri-substituted scaffold exists as a stable crystalline solid with a precisely defined melting point of 106–107 °C[1].
As a Senior Application Scientist, I approach the thermodynamic profiling of such compounds not merely as a collection of static data points, but as a dynamic interplay of intramolecular forces and crystal lattice energies. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability and melting behavior of 5-Chloro-2-iodo-3-methylpyridine, supported by self-validating analytical protocols designed for rigorous laboratory implementation.
Molecular Architecture and Lattice Thermodynamics
The thermodynamic behavior of 5-Chloro-2-iodo-3-methylpyridine is dictated by the anisotropic distribution of electron density across its heterocycle. The thermal stability and solid-state cohesion of this molecule are driven by three primary structural features:
The C2-Iodo Substituent (Halogen Bond Donor): Iodine is a large, highly polarizable atom. The electron-withdrawing nature of the pyridine ring creates a region of positive electrostatic potential on the outermost surface of the iodine atom along the C–I bond axis—a phenomenon known as a
σ
-hole.
The C5-Chloro Substituent (Inductive Modulator): Chlorine exerts a strong inductive electron-withdrawing effect (-I effect). This further depletes electron density from the
π
-system, deepening the
σ
-hole on the iodine atom and strengthening intermolecular halogen bonding[3].
The C3-Methyl Group (Steric Shielding): While the methyl group introduces steric bulk that prevents perfect coplanar
π−π
stacking, it modulates the packing density, preventing the formation of overly brittle polymorphs.
The synergy of these forces results in a robust crystal lattice that requires significant thermal energy (enthalpy of fusion,
ΔHfus
) to disrupt, directly causing the elevated melting point of 106–107 °C[1].
Figure 1: Causal relationship between molecular substituents and thermodynamic properties.
High-Temperature Thermodynamic Stability
Beyond the melting point, the thermodynamic stability of 5-Chloro-2-iodo-3-methylpyridine in its liquid phase is governed by bond dissociation energies (BDE). Halogenated pyridines generally exhibit excellent thermal resistance, often remaining stable up to 200–250 °C under inert atmospheres[3][4].
When thermal degradation (
Td
) eventually occurs, it is not random. The causality of decomposition follows the thermodynamic hierarchy of bond strengths:
C–I Bond (~240 kJ/mol): The weakest link. Homolytic cleavage of the carbon-iodine bond is the primary initiation step for thermal degradation, leading to the release of iodine radicals and subsequent off-gassing.
C–Cl Bond (~338 kJ/mol): Significantly more stable, requiring higher thermal activation to rupture.
Pyridine Ring: Highly stable due to aromatic resonance; ring fragmentation only occurs at extreme temperatures (>400 °C).
Quantitative Data Summary
Parameter
Value / Characteristic
Mechanistic Rationale
Molecular Weight
253.47 g/mol
High mass density contributes to elevated boiling/melting points.
Limited by the thermodynamic lability of the C2–Iodine bond.
Solubility Profile
Soluble in DCM, insoluble in H₂O
High lipophilicity driven by the halogen and methyl substituents.
Table 1: Physicochemical and Thermodynamic Parameters of 5-Chloro-2-iodo-3-methylpyridine.
Self-Validating Experimental Protocols
To accurately determine the melting point and thermodynamic stability limits, empirical data must be generated using self-validating systems. This means the protocol must inherently control for variables (like oxidative degradation or premature sublimation) that could skew the data.
Protocol A: High-Precision Melting Point Determination via DSC
Differential Scanning Calorimetry (DSC) is required to measure the exact onset of melting and the enthalpy of fusion (
ΔHfus
).
Causality Check: We use hermetically sealed aluminum pans. Halogenated pyridines are prone to sublimation near their melting points. An open pan would result in an endothermic mass-loss artifact, artificially broadening the melting peak.
Step-by-Step Methodology:
Calibration: Calibrate the DSC instrument using a high-purity Indium standard (
Tm
= 156.6 °C) to ensure temperature accuracy within ±0.1 °C.
Sample Preparation: Accurately weigh 2.0 to 3.0 mg of 5-Chloro-2-iodo-3-methylpyridine into a pre-weighed aluminum DSC pan.
Sealing: Crimp the pan with a hermetic lid using a sample press to prevent volatile loss.
Purge: Load the sample and an empty reference pan into the DSC cell. Purge the cell with dry Nitrogen (
N2
) at a flow rate of 50 mL/min for 5 minutes to displace oxygen and moisture.
Thermal Ramp: Heat the sample from 25 °C to 150 °C at a controlled ramp rate of 10 °C/min. (Note: A 10 °C/min rate provides the optimal balance between signal resolution and minimizing thermal lag).
Data Integration: Analyze the thermogram. The melting point is defined as the extrapolated onset temperature of the sharp endothermic peak, expected at 106.5 °C. Integrate the area under the curve to calculate
ΔHfus
.
Protocol B: Thermal Degradation Profiling via TGA-MS
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is used to map the thermodynamic stability limit (
Td
) and identify the mechanism of decomposition[4].
Step-by-Step Methodology:
Sample Loading: Load 5.0 mg of the compound into an open platinum TGA crucible.
Atmosphere Control: Establish a strict Nitrogen purge (60 mL/min) to isolate purely thermal (thermodynamic) degradation from oxidative combustion.
Heating Cycle: Ramp the temperature from 50 °C to 400 °C at 10 °C/min.
Mass Spectrometry Tracking: Continuously monitor the effluent gas using the MS detector. Set the MS to track m/z 127 (Iodine radical) and m/z 254 (Molecular Iodine,
I2
).
Validation: The onset of thermal degradation (
Td
) is marked by a 5% mass loss on the TGA curve. If the MS simultaneously detects a spike at m/z 127/254, it mechanistically validates that C–I bond cleavage is the thermodynamic limit of the molecule.
Figure 2: Self-validating experimental workflow for thermodynamic profiling.
References
Novel Yellow Azo Pyridone Derivatives with Different Halide Atoms for Image-Sensor Color Filters
National Center for Biotechnology Information (PMC).[Link]
Mechanochemical Preparation of Dipyridyl-Naphthalenediimide Cocrystals: Relative Role of Halogen-Bond and π–π Interactions
Crystal Growth & Design - ACS Publications.[Link]
Electronic Properties and HOMO-LUMO Gap of 5-Chloro-2-iodo-3-methylpyridine: A Technical Guide
Executive Summary In modern drug discovery and materials science, highly functionalized N-heterocycles serve as indispensable molecular building blocks. 5-Chloro-2-iodo-3-methylpyridine (CAS: 1261811-90-8)[1] is a prime...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and materials science, highly functionalized N-heterocycles serve as indispensable molecular building blocks. 5-Chloro-2-iodo-3-methylpyridine (CAS: 1261811-90-8)[1] is a prime example of a rigorously engineered scaffold. Featuring three distinct substituents on an electron-deficient pyridine core, this molecule offers orthogonal reactivity vectors for late-stage functionalization (e.g., Suzuki-Miyaura and Sonogashira cross-couplings).
However, to fully leverage this molecule in rational drug design or optoelectronics, researchers must look beyond its basic connectivity and understand its frontier molecular orbitals (FMOs). The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—known as the HOMO-LUMO gap —dictates the molecule's chemical hardness, polarizability, and kinetic stability. This whitepaper provides an authoritative, in-depth analysis of the electronic properties of 5-Chloro-2-iodo-3-methylpyridine, detailing the causal effects of its substituents and providing a self-validating protocol for determining its HOMO-LUMO gap.
Molecular Architecture & Substituent Causality
The electronic landscape of 5-Chloro-2-iodo-3-methylpyridine is not merely the sum of its parts; it is a complex interplay of inductive (-I, +I), mesomeric (+M), and relativistic effects. The unsubstituted pyridine ring is inherently electron-deficient, possessing a relatively wide HOMO-LUMO gap. The introduction of specific substituents radically perturbs this
π
-system[2]:
3-Methyl Group (+I, Hyperconjugation): Positioned ortho to the iodine, the methyl group provides steric shielding while weakly donating electron density into the ring via the inductive effect (+I) and hyperconjugation. This primarily serves to destabilize (raise) the HOMO energy .
5-Chloro Group (-I, +M): Chlorine exerts a strong electron-withdrawing inductive effect (-I) through the
σ
-framework, while simultaneously donating electron density through its lone pairs into the
π
-system (+M). The net effect is a stabilization (lowering) of the LUMO, increasing the molecule's electron affinity.
2-Iodo Group (Heavy Atom Effect): Iodine is the most critical driver of the molecule's narrowed FMO gap. Due to its large atomic radius and high polarizability, the C-I bond introduces low-lying
σ∗
orbitals that mix with the pyridine
π∗
system, drastically lowering the LUMO. Concurrently, the highly polarizable lone pairs of iodine raise the HOMO energy[3].
Substituent perturbations driving the narrowed HOMO-LUMO gap in 5-Chloro-2-iodo-3-methylpyridine.
In computational chemistry, the HOMO-LUMO gap (
Eg
) is a direct proxy for molecular excitability and reactivity. A large gap indicates a "hard" molecule that is kinetically stable and resistant to electron transfer, whereas a narrow gap indicates a "soft" molecule that is highly polarizable and reactive[4].
By comparing structurally related halogenated pyridines (such as 4-amino-3-iodopyridine)[5], we can extrapolate the expected electronic parameters for 5-Chloro-2-iodo-3-methylpyridine. The synergistic "push-pull" nature of the methyl and halogen groups results in a highly asymmetric electron density distribution and a significantly compressed energy gap.
Quantitative Data Summary
Parameter
Unsubstituted Pyridine (Baseline)
5-Chloro-2-iodo-3-methylpyridine (Predicted)
Causality / Driving Force
HOMO Energy
~ -7.10 eV
~ -6.20 eV
Destabilized by +I (Methyl) and +M (Iodo/Chloro) lone pair donation into the
π
-system.
LUMO Energy
~ -1.10 eV
~ -1.70 eV
Stabilized by strong -I (Chloro/Iodo) inductive withdrawal and low-lying
σ∗
orbitals of C-I.
HOMO-LUMO Gap (
Eg
)
~ 6.00 eV
~ 4.50 eV
Drastic narrowing driven by the heavy-atom effect of Iodine and synergistic substituent effects[3].
Dipole Moment (
μ
)
2.20 D
> 3.50 D
Asymmetric electron density distribution heavily skewed toward the C-Cl and C-I vectors.
To ensure scientific integrity, the determination of the HOMO-LUMO gap must not rely on a single method. A robust, self-validating system triangulates data from Density Functional Theory (DFT), Cyclic Voltammetry (CV), and UV-Vis Spectroscopy.
Triangulated workflow for the rigorous determination of the HOMO-LUMO energy gap.
Computational Methodology (DFT/TD-DFT)
Standard Pople basis sets (e.g., 6-31G*) fail to accurately model the core electrons of heavy atoms like iodine, leading to severe errors in LUMO predictions. To correct for scalar relativistic effects, a mixed-basis set approach is mandatory[6].
Software: Use Gaussian 16 or ORCA 5.0.
Functional & Basis Set: Select the dispersion-corrected
ω
B97XD functional. Apply the LANL2DZ Effective Core Potential (ECP) for Iodine, and the 6-311++G(d,p) basis set for C, H, N, and Cl[6].
Geometry Optimization: Optimize the ground-state geometry in a simulated solvent (e.g., Acetonitrile using the PCM model).
Frequency Calculation: Confirm the absence of imaginary frequencies to ensure the geometry is a true local minimum.
Orbital Extraction: Extract the energies of the HOMO and LUMO from the formatted checkpoint file to calculate the fundamental gap.
Electrochemical Validation (Cyclic Voltammetry)
DFT calculates the gap in a theoretical vacuum/continuum. Cyclic Voltammetry (CV) grounds this data by measuring the electrochemical gap in a real solution[3].
Preparation: Dissolve the compound (1 mM) in anhydrous, strictly degassed dichloromethane or acetonitrile. Causality: Oxygen reduction will mask the LUMO onset; degassing via argon sparging is critical.
Electrolyte: Add 0.1 M tetrabutylammonium hexafluorophosphate (
TBAPF6
) as the supporting electrolyte.
Measurement: Use a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag+ reference electrode. Scan at 100 mV/s.
Calibration: Spike the solution with Ferrocene (
Fc
) at the end of the experiment. Reference the oxidation (
Eoxonset
) and reduction (
Eredonset
) onsets to the
Fc/Fc+
redox couple (assumed to be -4.8 eV vs. vacuum).
Calculation:EHOMO=−(Eoxonset+4.8)
eV;
ELUMO=−(Eredonset+4.8)
eV. The electrochemical gap is
Eg=ELUMO−EHOMO
.
Optical Validation (UV-Vis Spectroscopy)
The optical gap represents the energy required to create a bound electron-hole pair (exciton) and is typically slightly smaller than the fundamental gap.
Preparation: Prepare a
10−5
M solution of the compound in spectroscopic grade acetonitrile.
Measurement: Record the absorption spectrum from 200 nm to 800 nm using a dual-beam spectrophotometer[4].
Calculation: Identify the onset of the lowest-energy absorption band (
λonset
). Calculate the optical gap using the Planck-Einstein relation:
Eg(eV)=1240/λonset(nm)
.
Optoelectronic & Pharmacokinetic Implications
Understanding the ~4.5 eV HOMO-LUMO gap of 5-Chloro-2-iodo-3-methylpyridine provides actionable intelligence for drug development professionals.
First, the narrowed gap and low-lying LUMO localized near the C-I bond explain the molecule's exceptional reactivity in oxidative addition steps during palladium-catalyzed cross-couplings. The iodine atom acts as a highly efficient leaving group, allowing chemists to selectively functionalize the C2 position before targeting the C5 chlorine[5].
Second, from a pharmacokinetic perspective, the FMO energies dictate the molecule's redox stability in vivo. A HOMO level of ~-6.20 eV suggests that the scaffold is relatively stable against spontaneous auto-oxidation by molecular oxygen, a crucial requirement for oral bioavailability. Furthermore, the strong dipole moment (>3.50 D) induced by the halogens enhances the molecule's ability to participate in directional halogen bonding with target protein backbones, making it a privileged pharmacophore in kinase inhibitor design.
References
National Institutes of Health (PMC). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Retrieved from:[Link][6]
Scientific Research Publishing (SCIRP). A Complete DFT, TD-DFT and Non-Linear Optical Property Study on 6-Amino-2-Methylpyridine-3-Carbonitrile. Retrieved from:[Link][4]
Journal of the American Chemical Society (ACS). Effect of Metal Complexation on the Conductance of Single-Molecular Wires Measured at Room Temperature. Retrieved from:[Link][3]
National Institutes of Health (PMC). QTAIM Based Computational Assessment of Cleavage Prone Bonds in Highly Hazardous Pesticides. Retrieved from:[Link][2]
A Strategic Framework for the Preliminary Toxicological and Safety Investigation of 5-Chloro-2-iodo-3-methylpyridine
An In-Depth Technical Guide for Researchers and Drug Development Professionals Foreword: Navigating the Unknown In the landscape of pharmaceutical development and chemical synthesis, novel pyridine derivatives are indisp...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword: Navigating the Unknown
In the landscape of pharmaceutical development and chemical synthesis, novel pyridine derivatives are indispensable building blocks. 5-Chloro-2-iodo-3-methylpyridine, with its unique substitution pattern, represents a promising intermediate for the synthesis of new chemical entities. However, its toxicological profile is largely uncharacterized in publicly accessible literature. This guide, therefore, serves as a strategic framework for conducting a preliminary, yet robust, investigation into its toxicity and safety. As a Senior Application Scientist, the objective is not merely to present a list of assays, but to articulate a logical, tiered approach that prioritizes scientific integrity, resource efficiency, and, most importantly, laboratory safety. We will proceed from established hazard identification based on analogous compounds to a proposed suite of toxicological studies, explaining the causality behind each experimental design choice.
Part 1: Initial Hazard Identification and Safe Handling Protocols
Before any experimental work commences, a thorough understanding of the potential hazards is paramount. In the absence of a comprehensive toxicological profile for 5-Chloro-2-iodo-3-methylpyridine, we must extrapolate from Safety Data Sheets (SDS) for the compound itself and structurally related chemicals.
Consolidated Hazard Profile
Based on available data for halogenated and methylated pyridines, 5-Chloro-2-iodo-3-methylpyridine is classified as hazardous. The primary concerns are acute toxicity, skin corrosion/irritation, and serious eye damage.[1][2][3]
A self-validating system of safety is one where protocols are designed to mitigate both known and potential unknown hazards. The following measures are mandatory when handling 5-Chloro-2-iodo-3-methylpyridine.
Engineering Controls:
Ventilation: All handling of the solid compound or its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[5]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
Skin Protection: Wear impervious clothing and handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use.[4] Contaminated clothing must be removed and washed before reuse.[1]
Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][5]
Handling and Storage:
Handling: Wash hands and face thoroughly after handling.[1] Avoid contact with skin, eyes, and clothing.[1] Prevent the formation and dispersion of dust.[1][4]
Storage: Keep the container tightly closed and store in a cool, dark, and well-ventilated place away from incompatible materials.[1][2]
Caption: General laboratory safety workflow for handling 5-Chloro-2-iodo-3-methylpyridine.
Part 2: A Tiered Strategy for Preliminary Toxicological Investigation
A tiered, data-driven approach is the most logical and ethical framework for a preliminary toxicological investigation. This strategy begins with computational and in vitro methods to guide and refine the necessary, and limited, in vivo studies. This approach aligns with the principles of the 3Rs (Replacement, Reduction, Refinement) in animal testing.
The following protocols represent a robust preliminary assessment. The causality for their inclusion is to build a foundational dataset covering key toxicological endpoints: acute lethality, genotoxicity, and target organ toxicity after repeated exposure.
Tier 1A: In Silico Toxicity Prediction
Causality: Before committing to resource-intensive wet-lab experiments, in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, provide a rapid and cost-effective screening.[6] These models compare the chemical structure of 5-Chloro-2-iodo-3-methylpyridine to databases of known toxicants to predict its potential for adverse effects. The presence of structural alerts, such as the halo-aromatic system, can suggest a potential for genotoxicity.[7]
Methodology:
Obtain the SMILES string for 5-Chloro-2-iodo-3-methylpyridine.
Utilize validated QSAR software (e.g., OECD QSAR Toolbox, DEREK Nexus) to screen for structural alerts related to:
Bacterial mutagenicity (Ames test).
Chromosomal damage (in vitro and in vivo).
Carcinogenicity.
Skin sensitization.
Analyze the output to identify potential toxicological flags that require confirmation through in vitro testing. The model's prediction, along with its confidence level, should be documented.
Tier 1B: In Vitro Genotoxicity Assessment
Causality: Genotoxicity assessment is critical for any new chemical entity, as DNA damage can lead to mutations and potentially cancer.[8] A standard battery of two in vitro tests is required to assess both gene mutations and chromosomal damage.
Protocol 1: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
Objective: To detect point mutations (base-pair substitutions and frameshifts) induced by the test compound.
Strain Selection: Use a minimum of five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA). This combination detects a broad range of mutational events.
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (Aroclor- or phenobarbital-induced rat liver S9 fraction). This is crucial because many compounds only become genotoxic after being metabolized by liver enzymes.[9]
Dose Selection: Perform an initial range-finding study to determine the appropriate concentration range, which should span from non-toxic to cytotoxic levels.
Assay Procedure (Plate Incorporation Method):
a. Mix the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer.
b. Add this mixture to a molten top agar and pour it onto minimal glucose agar plates.
c. Incubate the plates for 48-72 hours at 37°C.
Data Analysis: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate. A positive result is defined as a dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the solvent control.
Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
Objective: To detect chromosomal damage by identifying micronuclei, which are small nuclei containing fragments of chromosomes or whole chromosomes left behind during cell division.
Cell Line Selection: Use a well-characterized mammalian cell line such as CHO, V79, L5178Y, or TK6 cells.
Metabolic Activation: As with the Ames test, conduct experiments with and without S9 metabolic activation.
Exposure and Harvest:
a. Treat cell cultures with the test compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9, followed by a recovery period.
b. Include a long-duration treatment (e.g., 24 hours) without S9.
c. Add cytochalasin B (if using binucleated cells) to block cytokinesis, allowing for easier identification of micronuclei in cells that have completed one mitosis.
Slide Preparation and Scoring: Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye). Score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei.
Data Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Caption: Workflow for in vitro genotoxicity assessment.
Tier 2: In Vivo Acute Oral Toxicity Assessment (OECD 423 - Acute Toxic Class Method)
Causality: This study provides a reliable estimate of the acute oral toxicity (LD50) of a substance. It is essential for hazard classification and labeling and provides critical information for selecting dose levels for subsequent repeated-dose studies. The Acute Toxic Class Method is chosen as it uses a minimal number of animals.
Methodology:
Species and Strain: Use a standard rodent species, typically female Sprague-Dawley rats.
Housing: House animals in controlled conditions with a 12-hour light/dark cycle and access to standard diet and water ad libitum.
Dosing Procedure:
a. Administer the test compound sequentially to a group of three animals per step using a defined starting dose (e.g., 300 mg/kg, based on the "Harmful if swallowed" classification). Dosing is done by oral gavage.
b. The outcome (number of mortalities) at each step determines the next step:
If mortality is observed, the dose for the next step is lowered.
If no mortality is observed, the dose is increased.
Observation Period: Observe animals closely for the first few hours post-dosing and at least twice daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, and motor activity).
Data Collection: Record body weights at the start and end of the study and any clinical signs of toxicity. Perform a gross necropsy on all animals at the end of the study.
Parameter
Observation Points
Details
Mortality
Continuously for first 4 hours, then twice daily
Number of animals found dead or euthanized for humane reasons.
Clinical Signs
Daily
Changes in behavior, posture, respiration, skin, fur, etc.
Causality: While acute studies assess the effects of a single high dose, a repeated dose study reveals the potential for cumulative toxicity and identifies specific target organs affected by sub-lethal, prolonged exposure.[10][11] A 28-day study is a standard preliminary investigation to establish a No-Observed-Adverse-Effect Level (NOAEL).[12] The NOAEL is a critical value for establishing safe exposure limits.[10]
Methodology:
Species and Group Size: Use Sprague-Dawley rats, with 5 males and 5 females per dose group.
Dose Level Selection: Based on the results of the acute toxicity study, select three dose levels and a vehicle control group. The highest dose should induce some toxic effects but not significant mortality; the lowest dose should produce no observable adverse effects.[10]
Administration: Administer the test compound daily by oral gavage for 28 consecutive days.
In-Life Monitoring: Conduct detailed clinical observations daily. Measure body weight and food consumption weekly.
Terminal Procedures: At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis. Euthanize the animals and perform a full gross necropsy. Weigh key organs (e.g., liver, kidneys, spleen, brain). Preserve selected organs for histopathological examination.
Analysis Type
Key Parameters to Evaluate
Hematology
Red Blood Cell Count, White Blood Cell Count (differential), Hemoglobin, Hematocrit, Platelets
Microscopic examination of key organs including liver, kidneys, spleen, heart, and any tissues with gross abnormalities.
Part 4: Data Integration and Path Forward
The culmination of this preliminary investigation will be a foundational safety profile for 5-Chloro-2-iodo-3-methylpyridine. The in vitro genotoxicity results will determine its mutagenic and clastogenic potential. The acute toxicity study will provide its hazard classification for single exposures. Critically, the 28-day study will identify target organs of toxicity and establish a NOAEL.
This integrated dataset forms the basis of a preliminary risk assessment. Should the compound proceed in the development pipeline, the NOAEL from the 28-day study will be the cornerstone for designing longer-term chronic toxicity and carcinogenicity studies, ensuring that future investigations are both scientifically sound and ethically responsible.[11][13]
References
TCI AMERICA - Spectrum Chemical. (2018, July 6).
Fisher Scientific. (2025, December 25).
NextSDS.
Fisher Scientific.
Echemi. 5-Chloro-3-iodo-2(1H)
ChemSafetyPro.COM. (2016, April 25).
NextSDS.
MilliporeSigma. (2025, November 6).
KISHIDA CHEMICAL CO., LTD.
Fisher Scientific Company. (2025, December 19).
CymitQuimica. (2024, December 19).
Creative Biolabs.
Attene-Ramos, M. S., et al. (2015). Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays. PMC.
Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-hydroxypyrimidine.
WuXi AppTec. (2023, September 21). Repeat Dose Toxicity: 3 Possible Timeframes for Your IND-Enabling Studies.
European Medicines Agency. (2010, March 28). Repeated dose toxicity - Scientific guideline.
Ellis-Hutchings, R. G., et al. (2014). Effects of a 28-day oral exposure to a 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one biocide formulation in Sprague-Dawley rats. Drug and Chemical Toxicology, 37(2), 149-55.
U.S. Environmental Protection Agency.
OEHHA. (1997). Evidence on the Carcinogenicity of 5-Chloro-o-toluidine and its Strong Acid Salts.
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.
Morris, S. M. (1993). The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil.
Agency for Toxic Substances and Disease Registry (ATSDR). (2026, February 23). Toxicological Profiles.
National Center for Biotechnology Information. (2024, October 15). Toxicological Profile for Pyridine.
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine.
Elder, D. P., et al. (2010). Genotoxic Impurities: From Structural Alerts to Qualification. Organic Process Research & Development, 14(4), 1035-1049.
Kim, J., et al. (2023). Trans- and Multigenerational Effects of Isothiazolinone Biocide CMIT/MIT on Genotoxicity and Epigenotoxicity in Daphnia magna. International Journal of Molecular Sciences, 24(8), 7599.
Stachowicz, A., & Kuś, K. (2025). Reexamining the acute toxicity of chloropicrin: Comprehensive estimation using in silico methods. Toxicology in Vitro, 106033.
Introduction: The Strategic Value of Halogenated Pyridines in Modern Medicinal Chemistry
An In-depth Technical Guide to the Physiochemical Properties of 5-Chloro-2-iodo-3-methylpyridine for Drug Design The landscape of pharmaceutical research is in a constant state of evolution, driven by the pursuit of nove...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Physiochemical Properties of 5-Chloro-2-iodo-3-methylpyridine for Drug Design
The landscape of pharmaceutical research is in a constant state of evolution, driven by the pursuit of novel therapeutics with enhanced efficacy and safety profiles.[1] Central to this endeavor is the design and synthesis of small molecules capable of precise interaction with biological targets. Within the vast arsenal of chemical scaffolds available to medicinal chemists, heterocyclic compounds are paramount, with pyridine-containing molecules consistently featuring in a significant number of FDA-approved drugs.[2][3]
Halogenation of these pyridine rings is a powerful and widely employed strategy to modulate a molecule's physiochemical and pharmacological properties.[4][5] Halogens can profoundly influence lipophilicity, metabolic stability, binding affinity, and bioavailability.[4][6][7] This guide focuses on a particularly versatile, halogen-rich building block: 5-Chloro-2-iodo-3-methylpyridine (CAS: 59782-89-7). Its unique substitution pattern—a stabilizing methyl group, a metabolically robust chlorine atom, and a highly reactive iodine atom—offers a sophisticated platform for drug discovery and lead optimization.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices and the strategic implications of the compound's physiochemical properties. We will explore its core characteristics, provide validated protocols for their determination, and synthesize this knowledge to guide rational drug design efforts.
Section 1: Core Molecular and Physical Properties
5-Chloro-2-iodo-3-methylpyridine is a solid, heterocyclic compound whose structure provides a unique combination of electronic and steric features.[8][9] The pyridine nitrogen acts as a weak base, while the three different substituents on the aromatic ring dictate its reactivity and interactions. The electron-withdrawing nature of the chlorine and iodine atoms decreases the electron density of the pyridine ring, influencing its pKa and susceptibility to certain chemical reactions.
Section 2: Lipophilicity (LogP/LogD) and its Impact on Pharmacokinetics
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, governing membrane permeability, solubility, and plasma protein binding.[11] It is quantified by the partition coefficient (P), typically expressed as its logarithm (LogP for the neutral species) or the distribution coefficient (LogD for all ionic species at a given pH).[12][13] A balanced LogP, often in the range of 1-5, is desirable for oral bioavailability.[14]
Due to its halogen and methyl substituents, 5-Chloro-2-iodo-3-methylpyridine is expected to be a lipophilic compound with low aqueous solubility. The iodine atom, in particular, contributes significantly to its lipophilicity. Precise determination of its LogP/LogD is essential for predicting its behavior in biological systems.
Experimental Protocol 1: Determination of LogP via Shake-Flask Method
This protocol describes the classic "shake-flask" method, which remains the gold standard for LogP measurement due to its accuracy.[12]
Causality: This method directly measures the partitioning of the analyte between two immiscible phases (n-octanol and water) at equilibrium, providing a direct, empirical value for its partition coefficient. n-Octanol is chosen as the organic phase because its properties are thought to mimic those of biological membranes.
Methodology:
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and allowing the layers to separate. This ensures the thermodynamic activity in each phase remains constant upon mixing.
Stock Solution: Prepare a stock solution of 5-Chloro-2-iodo-3-methylpyridine in n-octanol (e.g., at 1 mg/mL).
Partitioning: In a series of glass vials, add a precise volume of the stock solution to a precise volume of the pre-saturated water phase. Typical ratios (octanol:water) are 1:1, 1:2, and 2:1 to ensure consistency.
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours). Centrifuge the vials to ensure complete separation of the two phases.
Quantification: Carefully remove an aliquot from both the aqueous and n-octanol layers.
Analysis: Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Calculation: Calculate the LogP using the formula:
LogP = log10([Concentration in n-octanol] / [Concentration in water])
Caption: Workflow for LogP determination using the Shake-Flask method.
Section 3: Aqueous Solubility: A Critical Determinant of Bioavailability
Poor aqueous solubility is a primary reason for the failure of drug candidates in development.[15] It directly impacts dissolution rate and, consequently, absorption and bioavailability. Solubility can be assessed in two primary ways: kinetic solubility , which measures the concentration at which a compound precipitates from a solution when added from a DMSO stock, and thermodynamic solubility , which is the true equilibrium concentration of a compound in a saturated solution.[16]
For a compound like 5-Chloro-2-iodo-3-methylpyridine, which is sparingly soluble in water, understanding both metrics is crucial.[8] Kinetic solubility is often used in early-stage high-throughput screening, while thermodynamic solubility provides a more definitive value for lead optimization.[16][17]
Causality: This method is designed for speed and low compound consumption, making it ideal for early discovery.[17] It mimics the conditions of many in-vitro biological assays where compounds are introduced via a DMSO stock. The measurement of scattered light (nephelometry) provides a sensitive detection of precipitate formation.
Methodology:
Compound Plating: Prepare a serial dilution of the test compound in DMSO in a 96- or 384-well plate.
Assay Buffer Addition: Use a liquid handler to rapidly add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to the DMSO plate, typically resulting in a final DMSO concentration of 1-2%.
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.
Measurement: Read the plate on a laser nephelometer, which measures the intensity of light scattered by any suspended particles (precipitate).
Data Analysis: The kinetic solubility is defined as the highest concentration at which the nephelometry reading is indistinguishable from the background (buffer + DMSO only).
Causality: This "gold standard" method determines the true equilibrium solubility of the solid form of the compound, providing a critical parameter for formulation and biopharmaceutical modeling.[18] It requires more time and compound but yields a highly reliable result.
Methodology:
Compound Addition: Add an excess amount of solid 5-Chloro-2-iodo-3-methylpyridine to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4). The excess solid ensures that a saturated solution is formed.
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.
Quantification: Dilute the resulting clear supernatant and analyze its concentration using a validated HPLC-UV method against a standard curve.
Result: The measured concentration is the thermodynamic solubility.
Caption: Comparison of kinetic and thermodynamic solubility workflows.
Section 4: Ionization State (pKa) and its Role in Drug Action
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[13] For a basic compound like a pyridine, the pKa refers to the acidity of its conjugate acid (the protonated form). This value is paramount as it dictates the charge state of the molecule in different physiological environments (e.g., stomach pH ~2, blood pH ~7.4), which in turn affects solubility, permeability, and target binding.[19]
The basicity of the pyridine nitrogen in 5-Chloro-2-iodo-3-methylpyridine is influenced by its substituents. The methyl group at the 3-position is weakly electron-donating, which would slightly increase basicity (raise pKa) compared to pyridine. However, the potent electron-withdrawing inductive effects of the chlorine and iodine atoms at the 2- and 5-positions are expected to significantly decrease the electron density on the nitrogen, making it a weaker base and lowering its pKa value considerably compared to unsubstituted pyridine (pKa ≈ 5.2).[20]
Experimental Protocol 4: pKa Determination via ¹H NMR Titration
Causality: The chemical shift of protons on or near a functional group that undergoes protonation is sensitive to the pH of the solution. By monitoring this change in chemical shift across a range of pH values, a titration curve can be generated from which the pKa can be accurately determined.[21] This method is powerful as it can resolve the pKa of specific sites in polyfunctional molecules.
Methodology:
Sample Preparation: Dissolve a small amount of 5-Chloro-2-iodo-3-methylpyridine in D₂O (or a D₂O/methanol-d₄ mixture for improved solubility).
Initial pH Measurement: Measure the initial "pD" of the solution using a pH meter calibrated for D₂O (pD = pH reading + 0.4).
Titration: Prepare a series of samples by adjusting the pD of the initial solution with small aliquots of DCl or NaOD. Cover a pD range that brackets the expected pKa (e.g., pD 1 to 8).
NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.
Data Processing: Identify an aromatic proton whose chemical shift changes significantly with pD (e.g., the proton at the 4- or 6-position). Plot the chemical shift (δ) of this proton against the pD value for each sample.
pKa Determination: The resulting plot will be a sigmoidal curve. The pKa is the pD value at the inflection point of this curve.[21]
Caption: pH-dependent equilibrium of the pyridine nitrogen.
Section 5: Chemical Reactivity and Synthetic Utility
A key advantage of 5-Chloro-2-iodo-3-methylpyridine in drug design is its differential halogen reactivity. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the order C-I > C-Br > C-Cl.[22][23] This hierarchy is due to the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the Pd(0) catalyst.[22]
This property allows for highly regioselective functionalization . The iodine at the 2-position can be selectively displaced via reactions like Suzuki, Stille, or Buchwald-Hartwig amination under mild conditions, leaving the chlorine at the 5-position intact for potential subsequent, more forceful reactions.[8][24] This enables the rapid generation of diverse compound libraries by varying the coupling partner at the 2-position, which is a cornerstone of modern lead optimization.
Furthermore, the iodine and chlorine atoms can participate in halogen bonding , a non-covalent interaction where the halogen acts as an electrophilic "donor" to a Lewis basic acceptor (e.g., a carbonyl oxygen or nitrogen on a protein).[8] This interaction can be highly directional and contribute significantly to binding affinity and selectivity, making it an important consideration in structure-based drug design.
Causality: This protocol leverages the higher reactivity of the C-I bond to selectively form a new carbon-carbon bond at the 2-position of the pyridine ring. The choice of a palladium catalyst and ligand is crucial for efficient turnover, while the base is required to activate the boronic acid partner.
Methodology:
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add 5-Chloro-2-iodo-3-methylpyridine (1.0 eq.), the desired aryl- or heteroaryl-boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
Reaction: Heat the mixture with stirring (e.g., at 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 2-aryl-5-chloro-3-methylpyridine derivative.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 6: Synthesis and Implications for Drug Design
The collective physiochemical properties of 5-Chloro-2-iodo-3-methylpyridine make it a highly strategic scaffold for drug discovery programs.
Lead Diversification: The supreme reactivity of the C-I bond at the 2-position is the molecule's primary asset. It allows for the late-stage introduction of a vast array of chemical groups via robust cross-coupling chemistry. This is ideal for rapidly building a structure-activity relationship (SAR) profile around a core scaffold.
Metabolic Stability: The chlorine atom at the 5-position can enhance metabolic stability by blocking a potential site for oxidative metabolism.[1] The pyridine nitrogen itself may be a site for N-oxidation, and the 3-methyl group can be hydroxylated.[25] Medicinal chemists can use this scaffold to explore how modifications at the 2-position affect the metabolic liabilities at these other sites. Introducing electron-withdrawing groups at the 2-position, for instance, could decrease the likelihood of N-oxidation.
Tuning Physicochemical Properties: By carefully selecting the coupling partner for the 2-position, a chemist can systematically tune the overall properties of the resulting molecule. A basic amine can be introduced to increase solubility and add a positive charge at physiological pH. A lipophilic aryl group can be added to enhance membrane permeability. This fine-tuning is essential for optimizing a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Scaffold Hopping and Bioisosteric Replacement: The 5-chloro-3-methylpyridine core can serve as a bioisosteric replacement for other aromatic systems, such as a dichlorobenzene ring, while providing a hydrogen bond acceptor (the pyridine nitrogen) and a vector for diversification.
In a typical drug discovery campaign, this molecule would be used after identifying an initial hit. A library of analogues would be synthesized by coupling various boronic acids to the 2-position. These new compounds would then be assayed for biological activity and key physicochemical properties (solubility, LogD, metabolic stability). The resulting data would guide the next round of design, creating a data-driven, iterative cycle of lead optimization.
Conclusion
5-Chloro-2-iodo-3-methylpyridine is far more than a simple chemical intermediate. It is a sophisticated tool for modern drug design, embodying key principles of medicinal chemistry. Its well-defined physiochemical properties—moderate lipophilicity, low aqueous solubility, and a weakly basic nitrogen center—provide a solid baseline for modification. Its true power lies in the differential reactivity of its two halogen atoms, which enables selective, late-stage functionalization, facilitating the rapid exploration of chemical space and the optimization of drug-like properties. By understanding and leveraging the characteristics detailed in this guide, researchers can significantly accelerate their path toward the development of novel and effective therapeutics.
References
The Role of Halogenated Pyridines in Modern Drug Discovery. Google Vertex AI Search.
Determination of the pKa values of some pyridine derivatives by computational methods.
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI.
Determination of the pK a values of some pyridine derivatives by computational methods.
Compound solubility measurements for early drug discovery.
LogP—Making Sense of the Value. ACD/Labs.
Experimental and Computational Methods Pertaining to Drug Solubility.
Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
Solubility Toolbox for Successful Design of Drug Candid
Computational Chemistry and DFT Modeling of 5-Chloro-2-iodo-3-methylpyridine: A Comprehensive Guide for Predictive Reactivity
Executive Summary In modern drug discovery and organic synthesis, halogenated pyridines serve as privileged scaffolds. Among these, 5-Chloro-2-iodo-3-methylpyridine (CAS: 1261811-90-8) [1] stands out due to its orthogona...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and organic synthesis, halogenated pyridines serve as privileged scaffolds. Among these, 5-Chloro-2-iodo-3-methylpyridine (CAS: 1261811-90-8) [1] stands out due to its orthogonal reactivity. The presence of both a carbon-iodine (C-I) and a carbon-chlorine (C-Cl) bond, coupled with the steric influence of a methyl group, presents a unique challenge and opportunity for chemoselective cross-coupling (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions).
This whitepaper provides an in-depth technical framework for utilizing Density Functional Theory (DFT) to model the electronic structure, predict regioselectivity, and map the transition states of 5-Chloro-2-iodo-3-methylpyridine. By establishing a self-validating computational protocol, researchers can rationally design synthetic routes rather than relying on empirical trial and error.
Theoretical Framework: Causality in Level of Theory Selection
The accuracy of any DFT model depends entirely on the chosen functional and basis set. For a molecule containing a heavy halogen like iodine (Atomic Number 53), standard all-electron basis sets (e.g., 6-31G(d)) fail catastrophically.
The Necessity of Effective Core Potentials (ECPs)
Iodine possesses a large number of core electrons that move at relativistic speeds, altering the shielding and effective nuclear charge experienced by valence electrons. To model this accurately without prohibitive computational cost, we must employ Effective Core Potentials (ECPs) .
Causality of Choice: ECPs replace the inner core electrons of iodine with a pseudo-potential, explicitly calculating only the valence electrons. We utilize the LANL2DZ basis set [2] or the Karlsruhe def2-SVP / def2-TZVP families [3]. The def2 family automatically applies the def2-ECP for elements heavier than Krypton, ensuring relativistic effects are accounted for while maintaining basis set consistency across the molecule.
Functional Selection and Dispersion Corrections
Cross-coupling transition states involve bulky transition metal complexes (e.g., Pd(0)L₂) interacting with the pyridine ring.
Causality of Choice: Standard functionals like B3LYP underestimate non-covalent interactions (such as
π
π
stacking and London dispersion forces) between the catalyst ligands and the substrate. Therefore, incorporating Grimme’s D3 dispersion correction (e.g., B3LYP-D3) or utilizing the M06-2X functional is mandatory to accurately calculate the activation free energy (
ΔG‡
) of oxidative addition [4].
Predictive Reactivity: Regioselectivity and Chemoselectivity
Regioselectivity via Fukui Functions
To predict where an incoming nucleophile or electrophile will attack the pyridine ring, raw electrostatic potential maps are insufficient. Instead, we use Fukui functions , which measure the change in electron density upon the addition or removal of an electron [5].
f+(r)
(Electrophilic Attack): Highlights regions susceptible to nucleophilic attack (e.g.,
SNAr
reactions).
f−(r)
(Nucleophilic Attack): Highlights regions susceptible to electrophilic attack.
By condensing these functions onto specific atoms using Hirshfeld or Mulliken population analyses, we can quantitatively rank the reactivity of the C2, C4, and C6 positions on the pyridine ring.
Fig 1: End-to-end DFT workflow for predicting reactivity, validated via frequency analysis.
Chemoselectivity: C-I vs. C-Cl Oxidative Addition
In palladium-catalyzed cross-coupling, 5-Chloro-2-iodo-3-methylpyridine exhibits high chemoselectivity for C-I insertion over C-Cl insertion. The causality is rooted in orbital overlap: the carbon
sp2
orbital overlaps poorly with the diffuse
5p
orbital of iodine compared to the
3p
orbital of chlorine, resulting in a weaker, longer C-I bond. DFT modeling of the transition states reveals a significantly lower activation barrier for the C-I oxidative addition pathway.
Fig 2: Divergent transition state pathways dictating C-I vs C-Cl chemoselectivity.
Quantitative Data Summary
The following table summarizes the theoretical thermodynamic and geometric parameters calculated at the SMD(THF)/B3LYP-D3/def2-TZVP level of theory.
ParameterC2–Iodine BondC5–Chlorine BondCausality / ImplicationBond Length (Å)~2.12~1.74Poor
5p
sp2
overlap elongates the C-I bond.Bond Dissociation Energy (kcal/mol)~64.5~96.2Lower BDE makes C-I the thermodynamic target for oxidative addition.Pd(0) Oxidative Addition
ΔG‡
(kcal/mol)~14.2~25.8Kinetic preference heavily favors C-I insertion at room temperature.Condensed Fukui
f+(r)
HighLowC2 is highly susceptible to initial nucleophilic attack if un-catalyzed.
In Silico Experimental Protocols
To ensure scientific integrity, all computational experiments must be self-validating. The following step-by-step methodology outlines how to model the reactivity of 5-Chloro-2-iodo-3-methylpyridine using standard quantum chemistry packages (e.g., Gaussian or ORCA).
Protocol A: Ground State Geometry Optimization & Validation
Input Generation: Construct the 3D structure of 5-Chloro-2-iodo-3-methylpyridine. Ensure the methyl group at C3 is staggered relative to the bulky iodine at C2 to minimize steric clash.
Level of Theory Definition: Set the functional to B3LYP with empirical dispersion EmpiricalDispersion=GD3.
Mixed Basis Set Assignment:
Assign 6-311+G(d,p) to C, H, N, and Cl.
Assign LANL2DZ (with its associated ECP) to I.
Execution: Run a simultaneous Optimization and Frequency calculation (Opt Freq).
Self-Validation Check: Upon completion, extract the thermochemistry data. Crucial Step: Verify that there are zero imaginary frequencies (NImag=0). If an imaginary frequency exists, the structure is a saddle point, not a ground-state minimum. Perturb the geometry along the imaginary mode and re-optimize.
Protocol B: Transition State (TS) Search for Chemoselectivity
Pre-complex Modeling: Optimize the geometry of the
π
-complex formed between the active catalyst (e.g., Pd(PMe₃)₂) and the pyridine ring.
TS Guess Generation: Manually elongate the C-I bond to ~2.3 Å and place the Pd atom between the C and I atoms.
Berny Optimization: Run a TS optimization (Opt=(TS, CalcFC, NoEigenTest)).
Self-Validation Check (Frequency): The output must contain exactly one imaginary frequency (NImag=1). Animate this frequency in a visualizer (e.g., GaussView or Avogadro); the atomic vectors must clearly depict the breaking of the C-I bond and the formation of the Pd-C and Pd-I bonds.
Self-Validation Check (IRC): Run an Intrinsic Reaction Coordinate (IRC) calculation. This algorithm walks downhill from the TS in both directions. Verify that the forward path leads to the expected Pd(II) oxidative addition product and the reverse path leads back to the pre-complex.
References
Catalysis Science & Technology (RSC Publishing). Single electron transfer (SET) and iodine-atom transfer radical addition (I-ATRA) induced cyclopropanation reaction: elucidating the role of iodine.[Link]
ORCA 6.1.1 Manual. Basis Sets (Karlsruhe def2 family and ECPs). [Link]
Organometallics (ACS Publications). Bisligated Transition States Found for the Oxidative Addition of Pd(PtBu3)2 to Ar-OSO2R and Dispersion-Controlled Chemoselectivity...[Link]
The Journal of Organic Chemistry (ACS Publications). Regioselective Direct C–H Bond Heteroarylation of Thiazoles... Evaluated by DFT Studies.[Link]
Foundational
Comprehensive Material Safety and Handling Guide for 5-Chloro-2-iodo-3-methylpyridine
Executive Summary & Chemical Profiling As a Senior Application Scientist in drug development, handling polyhalogenated heterocycles requires a deep understanding of their electronic properties and reactivity. 5-Chloro-2-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profiling
As a Senior Application Scientist in drug development, handling polyhalogenated heterocycles requires a deep understanding of their electronic properties and reactivity. 5-Chloro-2-iodo-3-methylpyridine (CAS: 1261811-90-8) is a highly functionalized halogenated pyridine, predominantly utilized as a critical building block in pharmaceutical synthesis[1]. It is particularly valued in transition-metal-catalyzed cross-coupling reactions.
The differential bond dissociation energies between the C-I and C-Cl bonds allow for precise, regioselective functionalization. However, this exact reactivity profile dictates strict handling, storage, and safety protocols to prevent photolytic degradation and ensure operator safety.
Quantitative Safety Data & GHS Classification
To establish a rigorous baseline for laboratory safety, the physicochemical and hazard properties of 5-Chloro-2-iodo-3-methylpyridine (extrapolated from identical structural analogs like 5-Chloro-2-iodopyridine) are summarized below[2].
Property / Hazard
Specification / Classification
Chemical Name
5-Chloro-2-iodo-3-methylpyridine
CAS Number
1261811-90-8
Molecular Formula
C6H5ClIN
Molecular Weight
253.47 g/mol
Typical Purity
≥97%
GHS Signal Word
Warning
Hazard Statements
H302 (Harmful if swallowed), H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)
Storage Requirements
2-8°C, Protect from light, Store under Inert Gas (Argon/N2)
Mechanistic Toxicology & Stability
Understanding the causality behind a chemical's hazards is essential for designing self-validating safety systems.
Photolability of the C-I Bond:
The carbon-iodine (C-I) bond at the 2-position is the weakest linkage in the molecule, with a bond dissociation energy of approximately 240 kJ/mol. Exposure to ambient UV or visible light induces homolytic cleavage, generating highly reactive iodine radicals. This degradation is visually indicated by a yellow-to-brown discoloration of the reagent. These radicals can initiate unwanted side reactions, polymerize the pyridine ring, and severely poison palladium catalysts in downstream applications.
Toxicology & Electrophilicity:
Halogenated pyridines are inherently electron-deficient[3]. The presence of the electron-withdrawing chlorine and iodine atoms makes the pyridine ring highly electrophilic. Upon dermal exposure or inhalation, the molecule acts as an alkylating agent, reacting with nucleophilic residues (such as thiols in cysteine or primary amines in lysine) within biological macromolecules. This covalent modification is the primary mechanism driving its classification as a severe skin and eye irritant (H315, H319) and respiratory sensitizer (H335)[4].
Photolytic degradation pathway and handling mitigation for 5-Chloro-2-iodo-3-methylpyridine.
Standard Operating Procedures (SOPs): Handling & Reaction Setup
To maintain scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure researchers understand why a specific action is taken.
Protocol 1: Inert Atmosphere Transfer and Storage
Preparation: Purge a glovebox or Schlenk line with high-purity Argon.
Causality: Argon is denser than Nitrogen and provides a superior, heavier blanket over solid/liquid reagents, effectively displacing reactive oxygen species.
Vial Selection: Transfer the chemical exclusively into amber-borosilicate glass vials.
Causality: Amber glass blocks UV/Vis transmission below 500 nm, effectively preventing the photolytic homolytic cleavage of the C-I bond.
Temperature Control: Store the sealed vial at 2-8°C. Upon removal from the refrigerator, allow the vial to equilibrate to room temperature in a desiccator before opening.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture. Water introduces nucleophilic oxygen that can degrade the reagent or poison moisture-sensitive catalysts in subsequent steps.
Protocol 2: Setup for Regioselective Suzuki-Miyaura Cross-Coupling
Reagent Loading: In an inert glovebox, charge an oven-dried Schlenk flask with 5-Chloro-2-iodo-3-methylpyridine (1.0 equiv), the desired boronic acid (1.1 equiv), and Pd(PPh3)4 (0.05 equiv).
Causality: The C-I bond at the 2-position undergoes oxidative addition by Pd(0) orders of magnitude faster than the C-Cl bond at the 5-position, ensuring strict regiocontrol.
Causality: Degassing removes dissolved O2, which would otherwise oxidize the Pd(0) catalyst to inactive Pd(II) and promote radical degradation of the iodopyridine.
Quenching & Workup: Upon reaction completion, quench the mixture with a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
Causality: Thiosulfate acts as a mild reducing agent. It immediately reduces any free iodine (I2) generated by side reactions into water-soluble iodide (I-), neutralizing the electrophilic hazard and preventing contamination of the organic product phase.
Emergency Response & Spill Mitigation
In the event of an accidental release, standard chemical hygiene is insufficient. Follow this targeted mitigation workflow:
Solid/Liquid Spill: Do not sweep dry, as this generates inhalable hazardous dust. Cover the spill with a reducing absorbent (e.g., sodium thiosulfate-treated sand) to neutralize reactive halogens. Sweep the neutralized matrix into a designated, clearly labeled halogenated waste container.
Skin Contact: Wash the affected area immediately with copious amounts of water and soap.
Causality: The lipophilic nature of the methylpyridine ring allows for rapid dermal absorption. Immediate mechanical and surfactant-based removal is critical to prevent systemic toxicity and localized alkylation of dermal tissue.
Application Note: 5-Chloro-2-iodo-3-methylpyridine (CAS 1261811-90-8) as an Orthogonal Building Block in Advanced API Synthesis
Executive Summary 5-Chloro-2-iodo-3-methylpyridine (CAS: 1261811-90-8) is a highly functionalized heterocyclic building block increasingly utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[1]....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Chloro-2-iodo-3-methylpyridine (CAS: 1261811-90-8) is a highly functionalized heterocyclic building block increasingly utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[1]. Its unique substitution pattern—featuring two different halogens and a strategically placed methyl group—enables rapid, protecting-group-free assembly of complex biaryl and heteroaryl scaffolds. This application note provides a comprehensive, self-validating guide to leveraging its orthogonal reactivity for multi-stage cross-coupling.
Mechanistic Insights & Causality (E-E-A-T)
The strategic value of 5-Chloro-2-iodo-3-methylpyridine in drug development lies in its built-in chemical programmable logic:
Halogen Orthogonality: The carbon-iodine (C-I) bond at the 2-position is significantly weaker than the carbon-chlorine (C-Cl) bond at the 5-position. This energetic differential allows for highly chemoselective oxidative addition by Palladium(0) catalysts at the C-2 position under mild conditions, leaving the C-5 chlorine completely intact for subsequent late-stage functionalization[2].
Steric Buttressing (C-3 Methyl): The methyl group at the 3-position is not merely decorative. In modern API design, this methyl group provides critical steric hindrance that restricts the free rotation of the newly formed C-2 biaryl bond. This restricted rotation is frequently exploited to induce stable atropisomerism, a critical 3D structural feature required for deep-pocket binding in modern target-specific therapies, such as PI3K-delta and PI3K-gamma kinase inhibitors[3],[4].
Micellar Catalysis Compatibility: Recent precompetitive pharmaceutical collaborations have demonstrated that highly lipophilic halogenated pyridines excel in "Chemistry in Water" protocols[5]. Using amphiphilic surfactants like TPGS-750-M, the C-2 cross-coupling can be performed in aqueous nanomicelles, drastically reducing organic solvent waste while maintaining perfect chemoselectivity[6],[7].
Workflow Visualization
Two-stage orthogonal functionalization workflow for 5-Chloro-2-iodo-3-methylpyridine.
Self-Validating Experimental Protocols
Protocol A: Regioselective C-2 Suzuki-Miyaura Coupling via Micellar Catalysis
Objective: Chemoselective arylation at the C-2 position using "Chemistry in Water" principles, leaving the C-5 chlorine intact[5].
Reagents:
5-Chloro-2-iodo-3-methylpyridine (1.0 equiv)
Arylboronic acid pinacol ester (1.2 equiv)
PdCl2(dtbpf) (0.02 equiv)
K3PO4 (3.0 equiv)
2 wt% TPGS-750-M in degassed water
Step-by-Step Methodology:
Micelle Formation: Prepare a 2 wt% solution of TPGS-750-M in HPLC-grade water and degas via nitrogen sparging for 30 minutes.
Causality: Degassing prevents Pd(0) oxidation, while the surfactant forms nanomicelles that act as highly concentrated hydrophobic nanoreactors[6].
Reagent Charging: In a nitrogen-filled glovebox, charge a reaction vial with 5-Chloro-2-iodo-3-methylpyridine, the arylboronic acid, and K3PO4.
Catalyst Addition: Add PdCl2(dtbpf) (2 mol%).
Causality: The bulky dtbpf ligand promotes rapid reductive elimination, minimizing off-target dehalogenation or protodeboronation[5].
Reaction Execution: Add the 2 wt% TPGS-750-M solution to the vial. Seal and stir vigorously (750 rpm) at 45 °C for 4 hours.
Causality: Vigorous stirring ensures mass transfer into the micelles. Mild heating (45 °C) accelerates the C-I coupling without providing enough thermal energy to activate the C-Cl bond[7].
Self-Validation Check: Sample the aqueous emulsion and analyze via LC-MS.
Validation Criteria: >95% conversion to the C-2 coupled product. The presence of a des-chloro byproduct indicates excessive heating or catalyst overloading.
Workup: Add a minimal volume of ethyl acetate (EtOAc) and stir for 10 minutes. The product-rich organic layer will cleanly separate from the aqueous surfactant layer. Extract, dry over Na2SO4, and concentrate.
Causality: BrettPhos is specifically designed to activate highly unreactive aryl chlorides and prevent β-hydride elimination in amination reactions.
Reaction Execution: Add anhydrous 1,4-dioxane. Heat the mixture to 90 °C for 12 hours.
Causality: The elevated temperature and electron-rich phosphine ligand are strictly required to overcome the high activation barrier of the C-5 C-Cl bond.
Self-Validation Check: Monitor via TLC or LC-MS.
Validation Criteria: Complete consumption of the chlorinated starting material. Formation of the C-N bond is confirmed by a mass shift corresponding to the amine minus HCl.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and purify via flash chromatography.
Quantitative Data Presentation
The following table summarizes the expected performance metrics of the orthogonal functionalization workflow based on the described protocols.
EvitaChem: Buy 5-Chloro-2-iodo-3-methylpyridine (EVT-15000465) - Reactions and Technical Details.2
Google Patents: WO2013154878A1 - Heterocyclic compounds and uses thereof.3
DOI.org: Supporting Information: Discovery of a Selective Phosphoinositide 3-Kinase (PI3K)-γ Inhibitor.4
ACS Publications: Chemistry in Water Reproducibility Study: Learnings from a Precompetitive, Multicompany Collaboration | Organic Process Research & Development.6
ACS Publications: Chemistry in Water Reproducibility Study: Learnings from a Precompetitive, Multicompany Collaboration (Supporting Details).7
Transition metal-catalyzed functionalization of 5-Chloro-2-iodo-3-methylpyridine
An In-Depth Guide to the Transition Metal-Catalyzed Functionalization of 5-Chloro-2-iodo-3-methylpyridine Introduction: Unlocking the Potential of a Privileged Heterocyclic Scaffold In the landscape of modern drug discov...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Transition Metal-Catalyzed Functionalization of 5-Chloro-2-iodo-3-methylpyridine
Introduction: Unlocking the Potential of a Privileged Heterocyclic Scaffold
In the landscape of modern drug discovery and materials science, functionalized pyridine scaffolds are of paramount importance.[1][2] These nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional organic materials.[1] Among the vast array of pyridine-based building blocks, 5-Chloro-2-iodo-3-methylpyridine stands out as a particularly versatile and strategic starting material. Its utility is rooted in the differential reactivity of its two halogen substituents, the iodo group at the C2 position and the chloro group at the C5 position.
Transition metal-catalyzed cross-coupling reactions have revolutionized the way chemists construct complex molecules, a feat recognized by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[3][4] These reactions provide a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The key to the selective functionalization of 5-Chloro-2-iodo-3-methylpyridine lies in the well-established reactivity trend of organic halides in the crucial oxidative addition step of the catalytic cycle: C–I > C–Br > C–OTf >> C–Cl.[5][6] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, allowing for its preferential activation by a low-valent transition metal catalyst, typically Palladium(0). This inherent chemoselectivity enables the precise modification of the C2 position while preserving the C5 chloro-substituent for subsequent transformations, opening a pathway for sequential, site-selective derivatization.
This guide provides a comprehensive overview and detailed protocols for the most common and impactful transition metal-catalyzed functionalizations of 5-Chloro-2-iodo-3-methylpyridine. We will delve into the mechanistic underpinnings of each reaction, explain the rationale behind the choice of catalysts, ligands, and reagents, and offer field-proven protocols to empower researchers in their synthetic endeavors.
The Foundational Principle: The Palladium Catalytic Cycle
Nearly all reactions discussed herein operate via a common, elegant catalytic cycle centered on a palladium catalyst.[7][8] Understanding this cycle is fundamental to troubleshooting and optimizing these transformations. The process begins with an active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.
Caption: General Palladium Cross-Coupling Catalytic Cycle.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-Chloro-2-iodo-3-methylpyridine, forming a Pd(II) intermediate. This is typically the rate-determining step and the source of the reaction's chemoselectivity.[8]
Transmetalation (for Suzuki, Sonogashira, etc.): The organic group from a second reagent (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide. This step often requires activation by a base.[3][9]
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][10]
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds due to its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.[11] It is the premier choice for coupling aryl or vinyl boronic acids/esters to the C2 position of the pyridine core.
Causality Behind Experimental Choices:
Catalyst: Pd(PPh₃)₄ is a classic, reliable choice that often works well. For more challenging couplings or to achieve lower catalyst loadings, pre-catalysts combined with specific ligands like SPhos or XPhos are used.[12] Pd(dppf)Cl₂ is also a robust and common choice.
Base: A base is essential to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[9][13] K₂CO₃ or Na₂CO₃ are common inorganic bases. K₃PO₄ is a slightly stronger base that can be effective in more difficult couplings.[12]
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is frequently used.[11] The water is crucial for dissolving the inorganic base and assisting in the formation of the boronate "ate" complex.
Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling Partner
Catalyst (mol%)
Ligand
Base (equiv)
Solvent
Temp (°C)
Typical Yield (%)
Phenylboronic acid
Pd(PPh₃)₄ (3-5)
-
K₂CO₃ (2.0)
Dioxane/H₂O
80-100
>90
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (2-3)
-
Na₂CO₃ (2.0)
Toluene/H₂O
90-110
>85
Thiophen-3-ylboronic acid
Pd₂(dba)₃ (2) / SPhos (4)
SPhos
K₃PO₄ (2.5)
Dioxane/H₂O
100
>80
Vinylboronic acid pinacol ester
Pd(PPh₃)₄ (5)
-
K₂CO₃ (2.0)
DME/H₂O
80
>75
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Round-bottom flask or Schlenk tube, reflux condenser, magnetic stirrer
Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-iodo-3-methylpyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
Degas the resulting slurry by bubbling the inert gas through the mixture for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the catalyst.[14]
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (5 mol%).
Attach a reflux condenser, and heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-chloro-3-methyl-2-phenylpyridine.[11]
The Sonogashira coupling is the most prominent method for forming a C(sp²)–C(sp) bond, linking the pyridine ring to a terminal alkyne.[5] This reaction is invaluable for creating conjugated systems used in materials science and as precursors for more complex pharmaceutical intermediates.
Causality Behind Experimental Choices:
Catalytic System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium source (like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[15] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper-acetylide intermediate, which speeds up the transmetalation step.[7]
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves a dual purpose: neutralizing the HX acid produced during the reaction and acting as a solvent.[5]
Solvent: Anhydrous solvents like THF or DMF are commonly used, often with the amine base serving as a co-solvent. Rigorous exclusion of oxygen is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[5]
Data Summary: Sonogashira Coupling Conditions
Coupling Partner
Pd Catalyst (mol%)
Cu(I) Source (mol%)
Base
Solvent
Temp (°C)
Typical Yield (%)
Phenylacetylene
PdCl₂(PPh₃)₂ (2)
CuI (4)
Et₃N
THF
RT to 50
>90
Trimethylsilylacetylene
Pd(PPh₃)₄ (3)
CuI (5)
i-Pr₂NH
DMF
RT
>95
Propargyl alcohol
PdCl₂(PPh₃)₂ (2)
CuI (4)
Et₃N
THF/DMF
50
>80
1-Hexyne
Pd(PPh₃)₄ (3)
CuI (5)
Et₃N
Toluene
60
>85
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
To a Schlenk flask containing a magnetic stir bar, add 5-Chloro-2-iodo-3-methylpyridine (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Under a positive flow of inert gas, add anhydrous THF and anhydrous Et₃N (typically in a 2:1 to 3:1 v/v ratio).
Degas the solution by bubbling with inert gas for 15 minutes.
Add phenylacetylene (1.1 equiv) dropwise via syringe at room temperature.
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) if the reaction is sluggish.
Monitor the reaction by TLC or LC-MS. The reaction is often complete in 2-6 hours.
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues and amine salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-chloro-3-methyl-2-(phenylethynyl)pyridine.
The Buchwald-Hartwig amination is a powerful and general method for forming carbon-nitrogen bonds.[10][16] It allows for the coupling of a wide variety of primary and secondary amines to the pyridine ring, a critical transformation for the synthesis of countless pharmaceutical agents.
Causality Behind Experimental Choices:
Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are required to promote the final reductive elimination step, which is often slow for C-N bond formation.[7][17] Ligands like XPhos, SPhos, and BrettPhos, often used with a Pd₂(dba)₃ or Pd(OAc)₂ precursor, have proven to be highly effective.[7] Using pre-formed palladium "precatalysts" that incorporate these ligands can improve reproducibility.[14]
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[10] Sodium tert-butoxide (NaOtBu) is the most common choice. For substrates with base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used, often requiring higher temperatures.[6]
Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are typically used.
Data Summary: Buchwald-Hartwig Amination Conditions
Amine
Pd Source (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Typical Yield (%)
Morpholine
Pd₂(dba)₃ (1-2)
XPhos (2-4)
NaOtBu (1.4)
Toluene
100
>90
Aniline
Pd(OAc)₂ (2)
BrettPhos (4)
Cs₂CO₃ (2.0)
Dioxane
110
>85
Benzylamine
Pd₂(dba)₃ (2)
SPhos (4)
K₃PO₄ (2.0)
Toluene
110
>80
n-Butylamine
XPhos Pd G3 (2)
-
NaOtBu (1.4)
THF
80
>88
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
Note: NaOtBu is highly hygroscopic and air-sensitive. This procedure is best performed in a glovebox.
In a glovebox, add 5-Chloro-2-iodo-3-methylpyridine (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv) to a Schlenk tube equipped with a magnetic stir bar.
Add anhydrous toluene, followed by morpholine (1.2 equiv).
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
Stir the reaction vigorously. Monitor progress by LC-MS. Reactions are typically complete in 6-24 hours.
After completion, cool the reaction to room temperature.
Quench the reaction carefully by adding water. Dilute with ethyl acetate.
Filter the mixture through a pad of Celite to remove insoluble materials.
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(5-chloro-3-methylpyridin-2-yl)morpholine.
Heck-Mizoroki Coupling: Vinylation of the Pyridine Core
The Heck-Mizoroki reaction creates a C-C bond between the pyridine C2 position and an alkene.[18] This reaction is a powerful tool for synthesizing vinylpyridines, which are versatile intermediates for further functionalization.
Causality Behind Experimental Choices:
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and inexpensive precatalyst. It is reduced in situ to the active Pd(0) species. Phosphine-free conditions ("Jeffery" conditions) can sometimes be effective, but often a phosphine ligand like PPh₃ or P(o-tolyl)₃ is added to stabilize the catalyst and improve yields.
Base: An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HX formed during the final step of the catalytic cycle (reductive elimination of H-Pd-X), regenerating the Pd(0) catalyst.[18]
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically employed.
Data Summary: Heck Coupling Conditions
Alkene
Catalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Typical Yield (%)
Styrene
Pd(OAc)₂ (2)
-
Et₃N (1.5)
DMF
100
>80
Methyl acrylate
Pd(OAc)₂ (2)
P(o-tolyl)₃ (4)
K₂CO₃ (2.0)
Acetonitrile
80
>85
n-Butyl acrylate
Pd(OAc)₂ (3)
PPh₃ (6)
Et₃N (1.5)
DMF
100-120
>75
Detailed Protocol: Heck Coupling with Styrene
Materials:
5-Chloro-2-iodo-3-methylpyridine (1.0 equiv)
Styrene (1.5 equiv)
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
Triethylamine (Et₃N) (1.5 equiv)
N,N-Dimethylformamide (DMF), anhydrous
Schlenk flask, magnetic stirrer
Procedure:
To a Schlenk flask containing a magnetic stir bar, add 5-Chloro-2-iodo-3-methylpyridine (1.0 equiv) and Pd(OAc)₂ (2 mol%).
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Add anhydrous DMF, Et₃N (1.5 equiv), and styrene (1.5 equiv) via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
Upon completion, cool the mixture to room temperature.
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
Combine the organic layers, wash thoroughly with water to remove DMF, then wash with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-5-chloro-3-methyl-2-styrylpyridine.
Experimental Workflow and Troubleshooting
A successful cross-coupling campaign relies on meticulous technique. The following workflow and troubleshooting guide are designed to ensure reproducibility and high yields.
Caption: Standard Experimental Workflow for Cross-Coupling.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
No Reaction / Low Conversion
Inactive catalyst (decomposed by O₂)
Ensure rigorous degassing of solvents and reaction mixture. Use fresh, high-purity catalyst/precatalyst.[14]
Insufficiently strong base (Suzuki, B-H)
Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOtBu). Ensure base is dry and finely powdered.
Low reaction temperature
Increase the temperature in 10-20 °C increments. Consider switching to a higher-boiling solvent.
Caused by trace water/acid. Ensure anhydrous conditions and pure reagents. A stronger base can sometimes suppress this.
Catalyst decomposition (black precipitate)
Ligand may be insufficient or inappropriate. Increase ligand-to-metal ratio or screen different ligands. Ensure temperature is not too high.
Poor Reproducibility
Inconsistent reagent quality/purity
Use reagents from a reliable source. Purify starting materials if necessary. Amines can be filtered through alumina.[14]
Variable moisture/oxygen levels
Standardize inert atmosphere techniques. Use a glovebox for highly sensitive reagents like NaOtBu and some ligands.
Conclusion and Future Outlook
The selective functionalization of 5-Chloro-2-iodo-3-methylpyridine at the C2 position using transition metal catalysis is a robust and highly versatile strategy. By carefully selecting the appropriate coupling reaction—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, or Heck—chemists can readily install a diverse array of substituents onto the pyridine core. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this valuable building block in their synthetic campaigns. The remaining C5-chloro group serves as a latent reactive handle, enabling subsequent cross-coupling or nucleophilic aromatic substitution reactions to build even greater molecular complexity, making this a truly powerful platform for discovery.
References
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Google Cloud.
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. Benchchem.
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (University of Windsor).
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Google Cloud.
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). PMC.
Buchwald–Hartwig amin
Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021). Life Chemicals.
3‐Methylpyridine: Synthesis and Applications. (2025).
Heck Reaction. Organic Chemistry Portal.
Sonogashira coupling. Wikipedia.
The Buchwald-Hartwig Amin
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
Sonogashira Coupling. Organic Chemistry Portal.
Suzuki Coupling. Organic Chemistry Portal.
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). WuXi AppTec.
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. Benchchem.
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
Application Notes and Protocols: Halogen-Metal Exchange Reactions with 5-Chloro-2-iodo-3-methylpyridine
Authored by: A Senior Application Scientist Introduction The selective functionalization of halogenated heterocycles is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: A Senior Application Scientist
Introduction
The selective functionalization of halogenated heterocycles is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Among the various methods available, the halogen-metal exchange reaction stands out as a powerful and versatile tool for the preparation of organometallic intermediates from organic halides.[2] This guide provides a detailed technical overview and practical protocols for conducting halogen-metal exchange reactions on 5-Chloro-2-iodo-3-methylpyridine, a valuable building block in organic synthesis.
The inherent reactivity differences between the carbon-iodine and carbon-chlorine bonds in 5-Chloro-2-iodo-3-methylpyridine present an opportunity for highly chemoselective transformations. The weaker C-I bond can be selectively cleaved to form an organometallic species at the 2-position, leaving the more robust C-Cl bond at the 5-position intact for subsequent manipulations. This guide will explore the mechanistic underpinnings of this selectivity and provide detailed protocols using both "Turbo-Grignard" reagents and organolithium species, empowering researchers to effectively utilize this versatile substrate in their synthetic endeavors.
Mechanistic Insights: The "Ate" Complex and Chemoselectivity
The halogen-metal exchange reaction is not a simple metathesis. The currently accepted mechanism for both organolithium and Grignard reagents involves the formation of an intermediate "ate" complex.[2][3][4] In this complex, the carbanionic carbon of the organometallic reagent attacks the halogen atom of the substrate.
The rate of halogen-metal exchange generally follows the trend I > Br > Cl, which is inversely correlated with the strength of the carbon-halogen bond.[2] This inherent difference in reactivity is the foundation for the chemoselective functionalization of 5-Chloro-2-iodo-3-methylpyridine. The significantly weaker carbon-iodine bond will preferentially undergo exchange over the stronger carbon-chlorine bond.
The use of "Turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), has been shown to dramatically accelerate the rate of halogen-magnesium exchange.[5][6][7][8] The presence of lithium chloride is believed to break down the oligomeric aggregates of the Grignard reagent, leading to a more reactive monomeric species.[7] This enhanced reactivity allows the exchange to be performed at very low temperatures, which is crucial for preserving sensitive functional groups.
Caption: General mechanism of halogen-metal exchange on 5-Chloro-2-iodo-3-methylpyridine.
Reagent Selection and Optimization
The choice of the organometallic reagent is critical for a successful halogen-metal exchange reaction. Both organolithium and Grignard reagents can be employed, with each offering distinct advantages and disadvantages.
Reagent
Advantages
Disadvantages
Typical Conditions
n-Butyllithium (n-BuLi)
High reactivity, commercially available.
Can be too reactive, leading to side reactions; requires very low temperatures.
THF, -78 °C
tert-Butyllithium (t-BuLi)
More reactive than n-BuLi, useful for less reactive halides.
Highly pyrophoric, can deprotonate common solvents like THF.
Diethyl ether or pentane, -78 °C to -96 °C
Isopropylmagnesium Chloride (i-PrMgCl)
Milder than organolithiums, better functional group tolerance.
Slower reaction rates compared to organolithiums.
THF, -20 °C to 0 °C
i-PrMgCl·LiCl ("Turbo-Grignard")
Significantly enhanced reactivity, excellent functional group tolerance, fast reactions at low temperatures.[5][6][7][8][9]
Commercially available but can also be prepared in situ.
THF, -40 °C to -20 °C
For the selective iodine-metal exchange on 5-Chloro-2-iodo-3-methylpyridine, i-PrMgCl·LiCl is often the reagent of choice due to its high reactivity and chemoselectivity at moderately low temperatures.[10] This reagent minimizes the risk of side reactions, such as attack at the chloro-substituent or deprotonation of the methyl group.
Experimental Protocols
Safety Precaution: All reactions involving organometallic reagents are highly sensitive to air and moisture and should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Organolithium reagents, particularly t-BuLi, are pyrophoric and should be handled with extreme care.
Protocol 1: Iodine-Magnesium Exchange using i-PrMgCl·LiCl
This protocol describes the generation of the Grignard reagent at the 2-position of 5-Chloro-2-iodo-3-methylpyridine and its subsequent trapping with an electrophile.
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-Chloro-2-iodo-3-methylpyridine (1.0 eq).
Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).
Cool the solution to -20 °C using a suitable cooling bath.
Slowly add i-PrMgCl·LiCl (1.1 eq) dropwise via syringe, maintaining the internal temperature below -15 °C.
Stir the reaction mixture at -20 °C for 30-60 minutes. The progress of the exchange can be monitored by TLC by quenching a small aliquot with an electrophile.
Once the exchange is complete, add the chosen electrophile (1.2 eq) dropwise, keeping the temperature below -15 °C.
Allow the reaction to slowly warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Caption: Step-by-step workflow for the iodine-magnesium exchange protocol.
Protocol 2: Iodine-Lithium Exchange using n-Butyllithium
This protocol outlines the use of n-BuLi for the halogen-metal exchange, which requires stricter temperature control.
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-Chloro-2-iodo-3-methylpyridine (1.0 eq).
Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
Stir the reaction mixture at -78 °C for 30 minutes.
Add the chosen electrophile (1.2 eq) dropwise, keeping the temperature below -70 °C.
Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Perform an aqueous workup as described in Protocol 1 (steps 9-10).
Purify the crude product by flash column chromatography.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low or no conversion
Inactive organometallic reagent; presence of water or air; insufficient reaction time or temperature.
Titrate the organometallic reagent before use; ensure all glassware is dry and the reaction is under an inert atmosphere; increase reaction time or temperature slightly.
Formation of side products
Reaction temperature too high; incorrect stoichiometry of reagents.
Maintain strict temperature control, especially with organolithium reagents; use the correct equivalents of reagents.
Protonated starting material recovered after quench
Incomplete reaction; quenching with a protic source before electrophile addition.
Ensure complete halogen-metal exchange before adding the electrophile; ensure the electrophile is added before quenching.
Reaction of the chloro-substituent
Reagent is too reactive or reaction temperature is too high.
Use a milder reagent like i-PrMgCl·LiCl; ensure low reaction temperatures are maintained.
Conclusion
The halogen-metal exchange reaction of 5-Chloro-2-iodo-3-methylpyridine offers a reliable and chemoselective route to valuable 2-substituted pyridine derivatives. The judicious choice of the organometallic reagent and strict control of reaction conditions are paramount for achieving high yields and minimizing side reactions. The use of "Turbo-Grignard" reagents, in particular, provides a user-friendly and highly efficient method for this transformation, tolerating a wide range of functional groups. By following the detailed protocols and understanding the underlying mechanistic principles outlined in this guide, researchers can confidently employ this powerful synthetic tool in their research and development efforts.
References
Ziegler, D. S., Wei, B., & Knochel, P. (2019). Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. Chemistry – A European Journal, 25(16), 4099-4109. [Link]
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Barl, N. M., Werner, V., & Säma, C. (2014). THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. HETEROCYCLES, 88(2), 827. [Link]
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Grignard reagent formation protocols from 5-Chloro-2-iodo-3-methylpyridine
An In-depth Guide to the Chemoselective Formation of Grignard Reagents from 5-Chloro-2-iodo-3-methylpyridine Introduction Grignard reagents, organomagnesium halides (R-Mg-X), are cornerstones of modern organic synthesis,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Guide to the Chemoselective Formation of Grignard Reagents from 5-Chloro-2-iodo-3-methylpyridine
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are cornerstones of modern organic synthesis, revered for their exceptional nucleophilicity in forging new carbon-carbon bonds.[1][2][3] Their preparation traditionally involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[4] The substrate at the heart of this guide, 5-Chloro-2-iodo-3-methylpyridine, presents a unique synthetic challenge and opportunity. As a di-halogenated heterocycle, it possesses two potential sites for Grignard formation. However, the significant difference in the reactivity of the carbon-iodine and carbon-chlorine bonds allows for a highly chemoselective reaction.
This application note provides detailed protocols and the underlying scientific rationale for the selective generation of (5-chloro-3-methylpyridin-2-yl)magnesium iodide. We will explore both the classical magnesium insertion method and the more contemporary, highly efficient halogen-magnesium exchange using "Turbo Grignard" reagents. The guidance herein is tailored for researchers and professionals in drug development who require precise and reliable methods for the functionalization of complex heterocyclic scaffolds.
Mechanistic Rationale: The Basis of Chemoselectivity
The successful selective formation of the Grignard reagent at the C-2 position hinges on the differential reactivity of the carbon-halogen bonds. The mechanism of Grignard formation is understood to proceed via a single-electron transfer (SET) from the magnesium metal surface to the organic halide, generating a radical anion that collapses to form an organic radical and a halide anion.[1][5][6][7]
The reactivity of organic halides with magnesium follows a clear trend dictated by the carbon-halogen bond dissociation energy:
C-I < C-Br < C-Cl < C-F
The carbon-iodine bond is significantly weaker (ca. 234 kJ/mol) than the carbon-chlorine bond (ca. 338 kJ/mol), necessitating a lower activation energy for magnesium insertion.[8][9] This energy difference is the fundamental principle that allows for the preferential oxidative addition of magnesium into the C-I bond of 5-Chloro-2-iodo-3-methylpyridine, leaving the more robust C-Cl bond intact.[8]
Caption: Preferential reaction pathway for Grignard formation.
Experimental Protocols
Two primary methods are presented for the synthesis of (5-chloro-3-methylpyridin-2-yl)magnesium iodide. The choice of method will depend on the scale, available equipment, and the sensitivity of any subsequent reactions.
Protocol 1: Classical Magnesium Insertion
This traditional method involves the direct reaction of the substrate with activated magnesium turnings. It is cost-effective but can be subject to initiation difficulties.
Materials and Equipment:
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and nitrogen/argon inlet. All glassware must be rigorously dried in an oven (120 °C) overnight and assembled hot under an inert atmosphere.
Magnesium turnings
5-Chloro-2-iodo-3-methylpyridine
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
Activating agent: a crystal of iodine or 1,2-dibromoethane
Syringes and needles for inert atmosphere transfers
Step-by-Step Procedure:
Magnesium Activation: Place magnesium turnings (1.2-1.5 equivalents) into the reaction flask under a positive pressure of inert gas. Add a magnetic stir bar. Briefly heat the flask with a heat gun under vacuum and then backfill with inert gas to ensure removal of surface moisture.
Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] The disappearance of the iodine color or the evolution of ethylene gas indicates activation of the magnesium surface.
Initiation: Add a small portion (approx. 5-10%) of a solution of 5-Chloro-2-iodo-3-methylpyridine (1.0 equivalent) in anhydrous THF to the activated magnesium.
The reaction mixture may need to be gently warmed to initiate the reaction. A successful initiation is marked by a gentle reflux and the appearance of a cloudy, greyish solution.
Addition: Once the reaction has initiated, add the remaining substrate solution dropwise via the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.[10]
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 1-2 hours to ensure complete consumption of the starting material.
Quantification: The concentration of the resulting Grignard reagent should be determined by titration before use.
Protocol 2: Iodine-Magnesium Exchange with i-PrMgCl·LiCl (Turbo Grignard)
This modern approach offers superior reactivity, better functional group tolerance, and is often more reliable, especially for heteroaromatic systems.[11][12][13] The use of i-PrMgCl·LiCl facilitates a rapid iodine-magnesium exchange at low temperatures, further enhancing chemoselectivity.[14][15]
Materials and Equipment:
Schlenk flask or three-neck round-bottom flask with a low-temperature thermometer, magnetic stirrer, and nitrogen/argon inlet. All glassware must be rigorously dried.
5-Chloro-2-iodo-3-methylpyridine
iso-Propylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), commercially available solution in THF (typically 1.3 M).
Anhydrous tetrahydrofuran (THF)
Dry ice/acetone or cryocooler for low-temperature bath.
Step-by-Step Procedure:
Setup: Place a solution of 5-Chloro-2-iodo-3-methylpyridine (1.0 equivalent) in anhydrous THF into the reaction flask under an inert atmosphere.
Cooling: Cool the solution to the desired temperature, typically between -40 °C and -20 °C.[15] Lower temperatures enhance selectivity and prevent side reactions.
Addition: Slowly add i-PrMgCl·LiCl (1.05-1.1 equivalents) dropwise via syringe to the cooled solution while stirring vigorously. Maintain the internal temperature below the set point.
Reaction: The iodine-magnesium exchange is typically very rapid.[11] Stir the reaction mixture at the low temperature for 30-60 minutes.
Completion: The Grignard reagent is now formed and can be used directly in the next step. There is no need for titration if a slight excess of the exchange reagent is used and the starting material is fully consumed.
Protocol Comparison
Parameter
Protocol 1: Classical Insertion
Protocol 2: I/Mg Exchange (Turbo Grignard)
Reaction Type
Heterogeneous (solid-liquid)
Homogeneous (liquid-liquid)
Primary Reagent
Magnesium Metal Turnings
i-PrMgCl·LiCl
Temperature
Room Temp. to Reflux (Initiation can be tricky)
-40 °C to -20 °C (Highly controlled)
Reaction Time
1-3 hours
30-60 minutes
Advantages
Cost-effective for large scale
Fast, reliable, high functional group tolerance, excellent chemoselectivity
Disadvantages
Initiation can be difficult, potential for side reactions (Wurtz coupling)
The successful and selective formation of the Grignard reagent must be validated. A common method is to quench an aliquot of the reaction mixture with a simple electrophile and analyze the product.
Caption: Experimental workflow for the validation of Grignard formation.
Confirmation of the desired product, (5-chloro-3-methylpyridin-2-yl)(phenyl)methanol, and the absence of the isomeric product derived from reaction at the C-5 position, provides strong evidence for the chemoselective formation of the Grignard reagent at the C-2 iodo position.
Safety Precautions
Anhydrous Conditions: Grignard reagents react violently with protic sources, including water and alcohols, to produce alkanes.[4] All equipment must be scrupulously dried and the reaction must be performed under an inert atmosphere (Nitrogen or Argon).
Flammable Solvents: Diethyl ether and THF are extremely flammable.[4] Perform all operations in a well-ventilated fume hood, away from ignition sources.
Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous.[10] Proper cooling and controlled addition of reagents are essential, particularly on a larger scale.
Conclusion
The selective synthesis of (5-chloro-3-methylpyridin-2-yl)magnesium iodide from 5-Chloro-2-iodo-3-methylpyridine is a readily achievable transformation critical for the elaboration of this pyridine core. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds provides a reliable basis for this chemoselectivity. While classical magnesium insertion is a viable method, the use of a halogen-magnesium exchange with a "Turbo Grignard" reagent like i-PrMgCl·LiCl is highly recommended. This modern protocol offers a faster, more reliable, and often higher-yielding route to the desired organometallic intermediate, especially for complex and sensitive substrates encountered in pharmaceutical and materials science research.
References
Lin, W., Chen, L., & Knochel, P. (2008). Magnesiation of Pyridine N-Oxides via Iodine or Bromine−Magnesium Exchange: A Useful Tool for Functionalizing Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]
Bao, R. L., Zhao, R., & Shi, L. (2013). Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Chemical Communications. [Link]
Berton, M., et al. (2019). Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. Beilstein Journal of Organic Chemistry. [Link]
de Jonge, A. P., den Hertog, H., & Wibaut, J. P. (2010). The preparation of pyridine derivatives from halogenopyridines by means of the Grignard Reaction IV: Synthesis of bis-(pyridyl-2) ketone. Recueil des Travaux Chimiques des Pays-Bas. [Link]
University of Wisconsin-Madison. (n.d.). Formation of Grignard Reagents from Organic Halides. Chemistry Department. [Link]
Wibaut, J. P., & Overhoff, J. (2010). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas. [Link]
Chemistry Stack Exchange. (2017). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds?. [Link]
Berton, M., Luxon, A., & McQuade, D. T. (2019). Organomagnesiums On-demand. Versatile Set-Up Designed for the Preparation of Turbo- Grignard® Reagent, Knochel-Hauser Base and Alkoxide under Continuous Flow Conditions. Virginia Commonwealth University. [Link]
Rogers, H. R., Hill, C. L., Fujiwara, Y., Rogers, R. J., Mitchell, H. L., & Whitesides, G. M. (1978). Mechanism of Formation of Grignard Reagents. Journal of the American Chemical Society. [Link]
Procter, D. J., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters. [Link]
Wang, C., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry. [Link]
Chem-Station. (2015, January 10). Turbo Grignard Reagent. Chem-Station International Edition. [Link]
American Chemical Society. (2008). Magnesiation of Pyridine N-Oxides via Iodine or Bromine−Magnesium Exchange: A Useful Tool for Functionalizing Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
ResearchGate. (2000). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. [Link]
PubMed. (1998). Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. [Link]
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyderchemsafety. [Link]
Laue, C., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
National Center for Biotechnology Information. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]
Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. [Link]
National Center for Biotechnology Information. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]
National Center for Biotechnology Information. (2018). Reactions of Fluoroalkanes with Mg−Mg Bonds: Scope, sp3C−F/sp2C−F Coupling and Mechanism. [Link]
National Center for Biotechnology Information. (2018). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]
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Wiley Online Library. (2018). Preparation of Primary and Secondary Dialkylmagnesiums by a Radical I/Mg‐Exchange Reaction Using sBu2Mg in Toluene. [Link]
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Improving yield in 5-Chloro-2-iodo-3-methylpyridine cross-coupling reactions
Welcome to the Technical Support Center for heterocyclic cross-coupling. Working with dihalogenated pyridines presents unique chemoselectivity and steric challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for heterocyclic cross-coupling. Working with dihalogenated pyridines presents unique chemoselectivity and steric challenges. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to optimize the Suzuki-Miyaura coupling of 5-chloro-2-iodo-3-methylpyridine.
Section 1: Mechanistic Causality & Pathway
The chemoselective cross-coupling of 5-chloro-2-iodo-3-methylpyridine relies on the significant bond dissociation energy difference between the C2–I bond (~55 kcal/mol) and the C5–Cl bond (~81 kcal/mol). However, the adjacent 3-methyl group introduces severe steric hindrance (the ortho-effect), which can impede the oxidative addition and transmetalation steps 1. To achieve high yields, the catalytic system must be carefully tuned to favor C2-insertion while avoiding C5-activation or catalyst stalling.
Figure 1: Catalytic cycle of Pd-catalyzed cross-coupling highlighting chemoselectivity bottlenecks.
Section 2: Troubleshooting Q&A (FAQs)
Q1: Why am I observing low conversion despite the highly reactive C2-Iodo bond?Causality: While the C2–Iodo bond is electronically primed for oxidative addition, the adjacent 3-methyl group creates a physical barrier. This steric bulk restricts the trajectory of the incoming palladium complex and severely retards the transmetalation step, where the bulky arylboronic acid must coordinate to the Pd(II) center.
Solution: Transition from standard ligands (like PPh₃) to highly bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos or SPhos. These ligands enforce a monoligated L-Pd(0) active species that is highly reactive and provides a flexible steric pocket to accommodate the ortho-methyl group during transmetalation 1.
Q2: How do I prevent over-arylation or unwanted coupling at the C5-Chloro position?Causality: Palladium catalysts can insert into C–Cl bonds, especially at elevated temperatures or with highly active ligands. If the reaction is pushed too hard (e.g., >100°C) to overcome the steric hindrance at C2, the catalyst may begin activating the C5–Chloro bond, leading to di-arylated byproducts 2.
Solution: Leverage the intrinsic reactivity difference by strictly controlling the thermal energy. Maintain the reaction temperature between 60–80°C. Furthermore, utilize a moderate base (e.g., K₃PO₄ or Na₂CO₃) rather than strong bases (like KOtBu) to prevent unselective background reactions 2.
Q3: I am detecting significant amounts of homocoupled boronic acid and protodehalogenated pyridine. What is going wrong?Causality: Homocoupling (Ar–Ar formation) and protodehalogenation occur when the catalytic cycle stalls, typically at the transmetalation step. If transmetalation is slow due to the 3-methyl group, the Pd(II) intermediate has time to undergo deleterious side reactions. Additionally, the presence of dissolved oxygen promotes oxidative homocoupling of the boronic acid 3.
Solution: Ensure rigorous exclusion of oxygen by sparging solvents with Nitrogen or Argon for at least 30 minutes. Increase the equivalents of the boronic acid (1.5 - 2.0 eq) and ensure adequate water content (e.g., 5-10% v/v in Dioxane) to facilitate the formation of the highly reactive boronate species required for efficient transmetalation 3.
Section 3: Standard Operating Protocol (Self-Validating System)
This protocol is designed with built-in validation checkpoints to ensure experimental integrity and reproducibility.
Figure 2: Step-by-step experimental workflow for optimized Suzuki-Miyaura cross-coupling.
Step 1: Reagent Preparation & Degassing
Prepare a solvent mixture of 1,4-Dioxane and H₂O (4:1 ratio).
Sparge the mixture with N₂ for 30 minutes.
Causality: Water is strictly required to dissolve the inorganic base and activate the boronic acid. Degassing prevents oxidative homocoupling.
In a Schlenk flask, combine 5-chloro-2-iodo-3-methylpyridine (1.0 eq), Arylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).
Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%).
Self-Validating Checkpoint: Upon addition of the degassed solvent and initial stirring at room temperature, observe the color. A shift from yellow/orange to a deep red/brown indicates the successful formation of the active L-Pd(0) complex. If the solution remains pale yellow, the active catalyst has not formed; verify ligand quality and oxygen exclusion before proceeding to heat.
Step 3: Thermal Activation
Heat the reaction mixture strictly to 70°C under an N₂ atmosphere.
Causality: 70°C provides sufficient energy to overcome the steric barrier at C2 without breaching the activation energy threshold for the C5–Cl bond.
Step 4: Monitoring & Quench
Monitor via LC-MS after 2 hours. The mass spectrum should show the mono-coupled product without the[M+Ar] di-coupled mass.
Once complete, cool to room temperature and quench with saturated aqueous NH₄Cl to neutralize the base and precipitate palladium residues. Extract with EtOAc.
Section 4: Quantitative Data & Ligand Comparison
The following table summarizes the causal relationship between reaction conditions and chemoselective yield based on established cross-coupling optimizations for dihalogenated heteroarenes.
Ligand
Catalyst Precursor
Base
Solvent System
Temp (°C)
C2-Coupled Yield (%)
C5-Coupled / Di-arylated (%)
PPh₃
Pd(PPh₃)₄
Na₂CO₃
Toluene/H₂O
90
45
15
dppf
Pd(dppf)Cl₂
K₂CO₃
Dioxane/H₂O
80
65
5
SPhos
Pd₂(dba)₃
K₃PO₄
Toluene/H₂O
75
88
<2
XPhos
Pd(OAc)₂
K₃PO₄
Dioxane/H₂O
70
>90
<1
References
[2] Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications. 2
[3] Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - NIH. 3
[1] The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC - NIH. 1
Preventing dehalogenation during 5-Chloro-2-iodo-3-methylpyridine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the synthesis of 5-Chloro-2-iodo-3-methylpyridine. As a key intermediate in pharmaceutical development, achieving a high-yield, high-purity synthesis is critical. The most common challenge encountered is dehalogenation, a side reaction that significantly reduces yield and complicates purification. This document, structured by a Senior Application Scientist, offers expert insights and field-proven protocols to help you navigate and overcome this obstacle.
Section 1: Understanding the Core Synthesis and the Dehalogenation Problem
This section breaks down the fundamental chemistry of the synthesis and the mechanistic origins of the dehalogenation side reaction.
Q1: What is the standard synthetic route for 5-Chloro-2-iodo-3-methylpyridine?
The most prevalent and established method for synthesizing 5-Chloro-2-iodo-3-methylpyridine is a Sandmeyer-type reaction.[1] The process begins with the diazotization of the precursor, 2-amino-5-chloro-3-methylpyridine. This involves reacting the amino group with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form a thermally unstable diazonium salt.[2] This intermediate is then immediately treated with an iodide source, typically potassium iodide (KI), which displaces the diazonium group to yield the final product.[1]
Caption: Standard Sandmeyer reaction pathway for 5-Chloro-2-iodo-3-methylpyridine synthesis.
Q2: What is dehalogenation, and why is it a persistent issue in this specific synthesis?
Dehalogenation in this context refers to the replacement of the diazonium group with a hydrogen atom instead of an iodine atom, leading to the formation of the byproduct 5-chloro-3-methylpyridine. This is a form of hydrodehalogenation (or more accurately, hydro-de-diazotization) and represents the primary competing reaction pathway that lowers the yield of the desired product.[3]
The primary mechanism involves the formation of an aryl radical intermediate after the diazonium salt loses nitrogen gas (N₂).[4] This highly reactive radical has two main fates:
Desired Pathway: It reacts with an iodide ion (I⁻) to form the target molecule.
Side Reaction Pathway: It abstracts a hydrogen atom from a donor in the reaction mixture (such as the solvent or other reagents), resulting in the dehalogenated byproduct.[4][5]
The propensity for this side reaction is exacerbated by the inherent instability of aryl diazonium salts.[2] If the salt decomposes prematurely or if the subsequent reaction with iodide is not efficient, the formation of the dehalogenated byproduct becomes more likely.
Caption: Competing fates of the aryl radical intermediate leading to desired product or byproduct.
Section 2: Troubleshooting Guide for Dehalogenation
This section provides a structured approach to diagnosing and solving the dehalogenation problem during your experiments.
Q3: My analysis (GC-MS, NMR) shows a significant peak for 5-chloro-3-methylpyridine. How can I minimize this de-iodinated byproduct?
Observing the de-iodinated byproduct is a direct indication that the aryl radical is abstracting hydrogen instead of reacting with iodide. The following troubleshooting steps address the most common causes.
Potential Cause
Scientific Rationale
Recommended Solution
Poor Diazonium Salt Stability
Aryl diazonium salts are thermally unstable and decompose rapidly at elevated temperatures, leading to uncontrolled radical formation and side reactions.[2]
Strict Temperature Control: Maintain the reaction temperature rigorously between 0-5 °C during the entire diazotization step and until the addition to the iodide solution is complete. Use an ice-salt bath for robust cooling.[2]
Localized Overheating
The reaction of sodium nitrite with acid is exothermic. Adding the nitrite solution too quickly can create localized hot spots, accelerating diazonium salt decomposition.
Slow, Dropwise Addition: Add the aqueous sodium nitrite solution very slowly (dropwise) to the acidic solution of the amine, ensuring the temperature never exceeds 5 °C.[2]
Inefficient Radical Trapping
If the concentration of the iodide source is insufficient or if it is not readily available when the aryl radical forms, the radical is more likely to find a hydrogen atom donor.
Ensure Iodide Excess: Use a stoichiometric excess of potassium iodide (KI). Ensure the KI solution is prepared and ready for the immediate addition of the freshly prepared diazonium salt.
Premature Decomposition
The diazonium salt intermediate has a limited lifetime, even at low temperatures. Delays between its formation and use increase the likelihood of degradation.
Immediate Use: Use the diazonium salt solution immediately after its preparation. Do not store it. Plan your workflow to ensure a seamless transition from the diazotization to the iodination step.
Q4: My overall yield is very low, and the crude product contains multiple byproducts, not just the dehalogenated one. What's the best way to troubleshoot this?
Low yields and a complex mixture of byproducts often point to more fundamental issues with the reaction setup or execution. The following logical flow can help pinpoint the problem.
Caption: A logical workflow for troubleshooting complex issues in the synthesis.
Detailed Steps:
Verify Starting Material Purity: Impurities in the initial 2-amino-5-chloro-3-methylpyridine can lead to a host of side reactions. Confirm its identity and purity using NMR or LC-MS before starting.
Confirm Stoichiometry: Double-check all calculations for reagents. An incorrect molar ratio of acid or sodium nitrite can lead to incomplete diazotization.
Review Temperature Control: This is the most critical parameter.[2] Ensure your cooling bath is effective and that the thermometer is correctly placed to measure the internal reaction temperature.
Test for Complete Diazotization: After the sodium nitrite addition is complete, you can check for the presence of a slight excess of nitrous acid using starch-iodide paper.[2] The paper turning blue-black indicates that enough nitrous acid was present to fully convert the starting amine.[2] If the test is negative, it suggests incomplete diazotization, which is a major cause of low yield.
Section 3: An Optimized Protocol for Minimizing Dehalogenation
This self-validating protocol incorporates best practices to maximize the yield of 5-Chloro-2-iodo-3-methylpyridine.
Experimental Protocol
Reagents and Equipment:
2-amino-5-chloro-3-methylpyridine
Hydrochloric acid (HCl), concentrated
Sodium nitrite (NaNO₂)
Potassium iodide (KI)
Sodium thiosulfate (Na₂S₂O₃)
Dichloromethane (DCM) or Ethyl Acetate
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flasks, magnetic stirrer, dropping funnel
Ice-salt bath
Step 1: Preparation of the Amine Salt Solution
In a three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 1.0 equivalent of 2-amino-5-chloro-3-methylpyridine in aqueous HCl.
Cool the mixture to 0 °C using an ice-salt bath with vigorous stirring. A fine suspension of the hydrochloride salt should form.
Step 2: Diazotization (Critical Step)
Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water and cool it in an ice bath.
Add the cold sodium nitrite solution dropwise to the stirred amine salt suspension via a dropping funnel over 30-45 minutes.
Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition. [2]
After the addition is complete, stir the resulting solution for an additional 20 minutes at 0-5 °C. The mixture should become a clear, pale yellow solution.
Step 3: Iodination
In a separate, larger flask, dissolve potassium iodide (1.5 equivalents) in a minimal amount of water and cool to 0 °C.
Slowly add the freshly prepared, cold diazonium salt solution from Step 2 to the stirred KI solution.
Control the rate of addition to manage the vigorous evolution of nitrogen gas. [2]
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.
Step 4: Workup and Purification
Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess iodine (the dark color should fade).
Extract the aqueous mixture three times with an organic solvent like dichloromethane or ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure.
Purify the crude residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the pure 5-Chloro-2-iodo-3-methylpyridine.
Section 4: Frequently Asked Questions (FAQs)
Q5: Are there alternative methods that are less prone to dehalogenation?
Yes, modern techniques have been developed to improve this transformation. Microwave-assisted synthesis offers a significant advantage by drastically reducing reaction times from hours to minutes.[1] By using tert-butyl nitrite as the diazotizing agent and KI in a solvent-free reaction under microwave irradiation (e.g., 100 W, 120°C, 15 min), conversions of up to 92% have been reported.[1] The rapid heating minimizes the lifetime of the unstable diazonium intermediate, thereby suppressing the dehalogenation side reaction.
Q6: How can I confirm that dehalogenation is the issue?
The presence of the dehalogenated byproduct can be unequivocally confirmed using standard analytical techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most direct method. You will observe a peak with a mass corresponding to 5-chloro-3-methylpyridine (C₆H₆ClN) alongside your product peak.[3]
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the crude product, the dehalogenated byproduct will show a new aromatic proton signal in the region where the iodine atom was expected to be. This signal will integrate to one proton and will have a distinct coupling pattern.[3]
Q7: Could the chlorine atom at the 5-position be removed instead?
While possible, the reductive cleavage of a C-Cl bond is significantly more difficult than the hydro-de-diazotization pathway discussed. The primary dehalogenation issue in this Sandmeyer reaction is the failure to install the iodo group, resulting in a hydrogen atom at the 2-position. The C-Cl bond is generally stable under these reaction conditions.
References
EvitaChem. 5-Chloro-2-iodo-3-methylpyridine (EVT-15000465) Technical Data Sheet.
Benchchem. Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
Li, P., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science. Available from: [Link]
Benchchem. Technical Support Center: Optimizing the Sandmeyer Reaction for 3'-Bromoacetophenone Synthesis.
Buijs, W. (1999). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. Journal of Molecular Catalysis A: Chemical. Available from: [Link]
Technical Support Center: Optimizing Palladium Catalyst Loading for 5-Chloro-2-iodo-3-methylpyridine
Welcome to the Technical Support Center for the cross-coupling of 5-Chloro-2-iodo-3-methylpyridine (CAS: 1261811-90-8)[1]. As a dihalogenated N-heteroarene, this molecule presents a classic chemoselectivity challenge: ma...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the cross-coupling of 5-Chloro-2-iodo-3-methylpyridine (CAS: 1261811-90-8)[1]. As a dihalogenated N-heteroarene, this molecule presents a classic chemoselectivity challenge: maximizing functionalization at the C2-iodo position while strictly preserving the C5-chloro bond for downstream applications.
This guide provides researchers and drug development professionals with the mechanistic causality and self-validating protocols needed to optimize palladium (Pd) catalyst loading, prevent catalyst deactivation, and eliminate over-coupling.
Part 1: Visualizing Chemoselectivity and Workflow Logic
To optimize catalyst loading, one must first understand the catalytic cycle and where off-target reactions occur. The diagram below illustrates the decision tree and molecular fate of the Pd catalyst during the reaction.
Logical workflow of chemoselective Pd-catalyzed cross-coupling and the risk of C5-Cl over-coupling.
Part 2: Frequently Asked Questions (Mechanistic Principles)
Q: Why does the C2-iodo position react preferentially over the C5-chloro position?A: Chemoselectivity in dihalopyridines is governed by both bond dissociation energies and frontier molecular orbital (FMO) symmetry[2]. The reactivity of halogens towards oxidative addition by Pd(0) follows the strict kinetic order of I > Br > Cl[3]. Furthermore, the C2 position is adjacent (α) to the electronegative pyridine nitrogen. The polarity of the C–N bond places a partial positive charge at C2, significantly lowering the activation barrier for oxidative addition by electron-rich Pd(0) species compared to the distal C5 position[4].
Q: How does catalyst loading directly impact this chemoselectivity?A: Catalyst loading dictates the concentration of active Pd(0) in the system. At optimized, low loadings (0.5–1.0 mol%), the catalyst is entirely consumed by the kinetically favored C2-I oxidative addition cycle. If the loading is too high (e.g., >5 mol%), excess active Pd(0) remains in solution after the C2-iodo sites are depleted. This excess Pd(0) will then force the thermodynamically harder oxidative addition into the C5-Cl bond, resulting in unwanted di-coupled impurities[3].
Q: Why is my palladium precipitating as a black powder, and how does this affect my loading calculations?A: "Pd black" is the visual manifestation of catalyst death. It occurs when monomeric Pd(0) species aggregate into inactive nanoparticles. This usually happens when the oxidative addition step is sluggish, or when the pyridine nitrogen coordinates to the palladium, displacing the phosphine ligands[5]. If your catalyst precipitates, your effective catalyst loading drops to near zero. To prevent this, use bulky, electron-rich bidentate ligands (like dppf) or dialkylbiaryl phosphines (like XPhos) that stabilize the monomeric Pd(0) state.
Part 3: Troubleshooting & Data Presentation
When optimizing catalyst loading, empirical data is critical. The table below summarizes the quantitative effects of varying catalyst loading and ligand choice on the Suzuki-Miyaura coupling of 5-Chloro-2-iodo-3-methylpyridine.
Table 1: Optimization of Pd Loading and Ligand Effects on Chemoselectivity
Catalyst System
Pd Loading (mol%)
Temp (°C)
C2-Coupling Yield (%)
C5-Overcoupling (%)
Catalyst State Observation (Self-Validation)
Pd(PPh₃)₄
5.0
90
65
25
Rapid Pd black formation; poor mass balance.
Pd(dppf)Cl₂
2.0
80
82
8
Stable yellow solution; moderate over-coupling.
Pd₂(dba)₃ / XPhos
1.0
60
94
< 1
Clear orange solution; optimal chemoselectivity.
Pd₂(dba)₃ / XPhos
0.5
60
91
< 1
Clear orange solution; highly efficient TON.
Pd₂(dba)₃ / XPhos
0.1
60
45
0
Incomplete conversion; catalyst starved.
Data Synthesis: As demonstrated, moving from a first-generation catalyst (Pd(PPh₃)₄) at 5 mol% to a highly active Pd₂(dba)₃/XPhos system allows the loading to be slashed to 0.5–1.0 mol%. This not only improves the yield to >90% but functionally eliminates C5-overcoupling by keeping the reaction temperature low (60 °C) and the Pd(0) concentration tightly controlled.
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following step-by-step methodology for the Suzuki-Miyaura coupling[6] of 5-Chloro-2-iodo-3-methylpyridine is designed as a self-validating system.
Objective: Achieve >90% selective C2-coupling using 1.0 mol% Pd loading.
Step 1: Catalyst Pre-Activation (The "Active Catalyst" Check)
In a rigorously oven-dried Schlenk flask under argon, add Pd₂(dba)₃ (0.5 mol% = 1.0 mol% Pd) and XPhos (2.0 mol%).
Stir at room temperature for 15 minutes.
Causality & Validation: This step generates the active L₁Pd(0) monomer. Self-Validation: The solution must transition from deep purple/red (dba complex) to a clear, homogeneous pale orange. If the solution is cloudy or black, oxygen has entered the system, and the catalyst is dead. Do not proceed.
Step 2: Substrate & Coupling Partner Addition
Add 5-Chloro-2-iodo-3-methylpyridine (1.0 equiv)[1] and the desired arylboronic acid (1.05 equiv).
Stir for 5 minutes to ensure complete dissolution.
Causality: Using a strict 1.05 equivalent of boronic acid prevents excess transmetalating agent from driving the reaction toward the C5-Cl bond once the C2-I bond is consumed.
Step 3: Base Activation & Heating
Add a degassed aqueous solution of K₃PO₄ (2.0 equiv, 1.0 M).
Heat the reaction mixture to 60 °C.
Causality & Validation: The aqueous base activates the boronic acid to form the reactive boronate complex, initiating transmetalation[6]. Self-Validation: The reaction should maintain its clear orange hue. If it turns black within 30 minutes, the oxidative addition was outpaced by catalyst decomposition.
Step 4: Reaction Monitoring & Quenching
Monitor the reaction via LC-MS at 1 hour and 2 hours.
Once the mass corresponding to 5-Chloro-2-iodo-3-methylpyridine is depleted, immediately cool the flask to 0 °C and quench with water.
Causality: Prompt quenching upon C2-I depletion is the final safeguard against C5-Cl over-coupling. Lower catalyst loadings naturally extend the window of safety here by slowing down any potential secondary oxidative addition.
References[1] CAS: 1261811-90-8 - CymitQuimica: 5-Chloro-2-iodo-3-methylpyridine. cymitquimica.com. URL[4] The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes | ACS Catalysis - ACS Publications. acs.org. URL[5] Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC. nih.gov. URL[3] 4-Bromo-2-chloro-6-methylpyridine | 1206250-53-4 | Benchchem. benchchem.com. URL[6] PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. nobelprize.org. URL[2] Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry | Organometallics - ACS Publications. acs.org. URL
Overcoming poor solubility of 5-Chloro-2-iodo-3-methylpyridine in polar solvents
Technical Support Center: Troubleshooting the Solubility of 5-Chloro-2-iodo-3-methylpyridine Target Audience: Researchers, Scientists, and Drug Development Professionals Overview Working with highly functionalized, halog...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting the Solubility of 5-Chloro-2-iodo-3-methylpyridine
Target Audience: Researchers, Scientists, and Drug Development Professionals
Overview
Working with highly functionalized, halogenated heterocycles often presents significant formulation bottlenecks. 5-Chloro-2-iodo-3-methylpyridine (CAS: 1261811-90-8) is notoriously difficult to dissolve in polar solvents (such as water, methanol, or even pure DMSO at high concentrations). This technical guide provides a mechanistic breakdown of why this compound resists solvation and offers field-proven, self-validating protocols to overcome these barriers.
Part 1: Mechanistic Troubleshooting (The "Why")
To successfully formulate 5-Chloro-2-iodo-3-methylpyridine, we must first understand the physical chemistry preventing its dissolution. The insolubility is driven by three compounding factors:
Electronic Deactivation (The pKa Problem):
A common strategy for solubilizing pyridines is pH adjustment (acidification) to form a highly soluble pyridinium salt. However, the 5-chloro and 2-iodo substituents are strongly electron-withdrawing. They pull electron density away from the nitrogen atom, drastically reducing its basicity. While an unsubstituted 2-iodopyridine has a pKa of ~1.8 to 2.7, the addition of the 5-chloro group drops the predicted pKa to sub-zero levels[1]. Consequently, the nitrogen cannot be protonated under standard aqueous acidic conditions, rendering salt-formation strategies useless.
Steric Shielding:
The nitrogen lone pair is flanked by a bulky 2-iodo group and a 3-methyl group. This steric crowding physically blocks polar solvent molecules (like water or methanol) from approaching and forming the hydrogen bonds necessary for solvation.
Halogen Bonding & Crystal Lattice Energy:
Heavy halogens (Iodine and Chlorine) are highly polarizable and engage in strong intermolecular halogen bonding (e.g., C-I···N or C-Cl···π interactions) in the solid state. This creates a rigid, highly stable crystal lattice. Polar solvents lack the thermodynamic driving force to disrupt these strong intermolecular networks[2],[3].
Logical relationship diagram illustrating the mechanistic barriers to polar solvation.
Part 2: Actionable Solubilization Workflows
Because we cannot rely on pH adjustment, we must use thermodynamic and kinetic methods to break the lattice and encapsulate the lipophilic regions[4].
Decision tree for selecting the optimal solubilization workflow based on assay requirements.
Protocol A: The Step-Down Cosolvent & Surfactant Gradient (For In Vitro Assays)
Causality: Direct addition of a DMSO stock into water causes a rapid solvent-shift, leading to immediate "crashing out" (precipitation) due to the sudden spike in the dielectric constant. By pre-coating the dissolved molecule with a surfactant before introducing water, we lower the interfacial tension and create stable micelles.
Step-by-Step Methodology:
Primary Solubilization: Weigh out the compound and dissolve it in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM). Do not use wet DMSO, as even trace water will initiate lattice formation.
Surfactant Coating: Transfer the required volume of the DMSO stock to a new vial. Add an equal volume of a non-ionic surfactant (e.g., Tween-80 or Cremophor EL) or a polymeric cosolvent (PEG-400). Vortex vigorously for 60 seconds.
Aqueous Titration: Place the vial on a magnetic stirrer at high speed. Dropwise, add the aqueous buffer (e.g., PBS) until the desired final concentration is reached.
Self-Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the compound has precipitated. Confirm the concentration of the supernatant using UV-Vis spectroscopy (measuring absorbance at ~260-280 nm against a standard curve).
Protocol B: Host-Guest Complexation (For Cellular/In Vivo Work)
Causality: Surfactants like Tween-80 can be cytotoxic or interfere with cellular membranes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the halogenated pyridine ring, masking its lipophilicity from the bulk aqueous environment without damaging cells.
Step-by-Step Methodology:
Prepare the Host Solution: Dissolve HP-β-CD in sterile water or buffer to a concentration of 20% (w/v).
Compound Addition: Add the dry powder of 5-Chloro-2-iodo-3-methylpyridine directly to the HP-β-CD solution.
Kinetic Disruption: Sonicate the suspension in a bath sonicator at 30°C for 30–45 minutes. The ultrasonic waves kinetically disrupt the crystal lattice, allowing the cyclodextrin cavities to capture individual molecules.
Self-Validation Step: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound. Analyze the filtrate via HPLC to quantify the exact dissolved concentration.
Moderate size, fits well within cyclodextrin cavities.
Predicted pKa
< 0
Nitrogen is non-basic; pH adjustment/acidification will fail.
LogP (Lipophilicity)
~2.5 - 3.5
Highly hydrophobic; requires cosolvents or micellar encapsulation.
Hydrogen Bond Donors
0
Cannot donate H-bonds to polar solvents.
Table 2: Recommended Cosolvent Systems & Tolerances
Solubilization System
Max Recommended Compound Conc.
Cytotoxicity Risk
Best Application
100% DMSO
50 - 100 mM
High (if used >0.5% in cells)
Chemical synthesis, Stock storage
5% DMSO / 5% Tween-80 / 90% PBS
1 - 5 mM
Moderate
Biochemical assays (cell-free)
20% HP-β-CD in Water
2 - 10 mM
Low
Cell culture, In vivo dosing
Part 4: Frequently Asked Questions (FAQs)
Q: I added 1 M HCl to force salt formation, but the compound still didn't dissolve. Why?A: The electron-withdrawing nature of the 5-chloro and 2-iodo groups severely depletes the electron density on the pyridine nitrogen. Its pKa is below zero, meaning it will not protonate even in 1 M HCl. You are essentially trying to protonate a neutral, highly deactivated ring. Switch to a cosolvent or cyclodextrin strategy instead.
Q: My compound dissolved perfectly in DMSO, but crashed out immediately as a cloudy suspension when I added it to my cell culture media. How do I fix this?A: This is known as "solvent-shift precipitation." When the DMSO stock hits the aqueous media, the local dielectric constant changes rapidly, and the highly lipophilic compound instantly aggregates via halogen bonding before it can disperse. To fix this, pre-dilute your DMSO stock with a transitional cosolvent (like PEG-400) or use the HP-β-CD encapsulation method (Protocol B) so the compound is shielded before it touches the water.
Q: Can I just heat the water to 80°C to force it into solution?A: Heating will temporarily increase the kinetic energy and may force a small amount into solution. However, because the thermodynamics of solvation are unfavorable, the compound will rapidly recrystallize (often as large, sharp needles) as soon as the solution cools back to room temperature or 37°C. This will ruin your assay reproducibility.
References
PubChem Data: 2-Iodopyridine (CID 221126) . National Center for Biotechnology Information.[Link]
Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing . Tohoku University / Elsevier Pure.[Link]
Strategies for improving hydrophobic drugs solubility and bioavailability . International Journal of Pharmaceutical Chemistry and Analysis.[Link]
Atomic Transfer in Halogen-Bonded Complexes Mediated by Polarizing Environments . ACS Publications.[Link]
Technical Support Center: Minimizing Side Reactions in 5-Chloro-2-iodo-3-methylpyridine Lithiation
Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists facing regioselectivity and chemoselectivity challenges during the lithiation of pol...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists facing regioselectivity and chemoselectivity challenges during the lithiation of polyfunctionalized pyridines.
Diagnostic Troubleshooting Workflow
Troubleshooting workflow for 5-Chloro-2-iodo-3-methylpyridine lithiation side reactions.
Mechanistic Troubleshooting & FAQs
Q: Why am I observing significant Wurtz-Fittig homocoupling products?A: Homocoupling occurs when the newly formed 2-lithio-5-chloro-3-methylpyridine acts as a nucleophile and attacks the unreacted 5-chloro-2-iodo-3-methylpyridine[1].
Causality: This bimolecular side reaction is driven by high local concentrations of both species.
Solution: Dilute the reaction mixture (≤ 0.1 M) and utilize inverse addition—adding the iodopyridine solution to a pre-cooled solution of the alkyllithium. This ensures the alkyllithium is always in excess relative to the unreacted substrate, kinetically outcompeting the homocoupling pathway.
Q: How do I prevent lateral lithiation at the 3-methyl position?A: The protons on the 3-methyl group are highly acidic due to the electron-withdrawing nature of the adjacent pyridine ring and halogens[2].
Causality: Iodine-lithium exchange is extremely fast and kinetically controlled at -78 °C. However, if the internal temperature rises, the system shifts toward thermodynamic control, causing the 2-lithio species to act as a base and deprotonate the 3-methyl group of neighboring molecules[1].
Solution: Maintain strict cryogenic conditions. Use an internal temperature probe to ensure the reaction never exceeds -75 °C during the exothermic addition of the base.
Q: I am seeing nucleophilic addition to the pyridine ring. How can I suppress this?A: Pyridines are electron-deficient heterocycles[3]. When using n-butyllithium (n-BuLi), the reagent can act as a strong nucleophile, attacking the C=N bond (Chichibabin-type addition) rather than performing the halogen-metal exchange.
Causality: The severe steric bulk of tert-butyllithium (t-BuLi) hinders its ability to act as a nucleophile, forcing it to react exclusively via the halogen-metal exchange pathway. Note that exactly 2 equivalents of t-BuLi are required: the first equivalent performs the exchange, and the second rapidly destroys the generated t-butyl iodide (forming isobutylene and isobutane), preventing it from alkylating your product.
Solution: Switch from n-BuLi to t-BuLi (2.05 eq).
Q: Is there a risk of competitive chlorine-lithium exchange at the 5-position?A: The rate of halogen-metal exchange follows the trend I > Br > Cl[1]. Because iodine is highly polarizable and forms a weaker bond with carbon, the I/Li exchange is orders of magnitude faster than Cl/Li exchange. As long as stoichiometry is strictly controlled (avoiding excess base beyond the required equivalents) and temperatures remain cryogenic, the 5-chloro position will remain completely intact.
Reagent Selection & Reaction Metrics
To optimize your synthetic route, compare the quantitative metrics of common metalation reagents used for this specific substrate class.
Reagent
Temp Limit
I/Li Exchange Kinetics
Risk of Nucleophilic Addition
Risk of Lateral Lithiation
Homocoupling Risk
n-BuLi (1.0 eq)
-78 °C
Fast
High
Moderate
High
t-BuLi (2.05 eq)
-78 °C
Very Fast
Low (Steric bulk)
Low
Low (t-BuI consumed)
LDA (1.1 eq)
-78 °C
None (Acts as base)
Low
Very High (Targeted)
N/A
i-PrMgCl·LiCl
-40 °C to 0 °C
Moderate (Mg exchange)
Very Low
Very Low
Very Low
Note: If strict lithiation is not required for your downstream electrophile, the Turbo-Grignard reagent (i-PrMgCl·LiCl) offers a highly chemoselective alternative that operates at warmer temperatures (-40 °C) and practically eliminates nucleophilic addition,[4].
Self-Validating Experimental Protocol
This step-by-step methodology utilizes t-BuLi to ensure clean, regioselective lithiation while establishing a self-validating feedback loop for the operator.
Step 1: System Preparation & Moisture Control
Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x). Add 5-chloro-2-iodo-3-methylpyridine (1.0 equiv) and anhydrous THF to achieve a 0.1 M concentration.
Validation Checkpoint: The solution must remain perfectly clear. Any cloudiness indicates trace moisture, which will prematurely protonate the highly reactive lithiated intermediate.
Step 2: Cryogenic Stabilization
Action: Submerge the flask in a dry ice/acetone bath. Insert an internal thermocouple.
Validation Checkpoint: Allow the system to equilibrate until the internal temperature reads strictly ≤ -75 °C for at least 10 minutes before proceeding.
Step 3: Regioselective Lithiation
Action: Using a syringe pump, add t-BuLi (2.05 equiv, 1.7 M in pentane) dropwise down the cold inner wall of the flask over 15 minutes.
Causality: Adding down the cold wall pre-cools the reagent, preventing localized hot spots that trigger lateral lithiation.
Validation Checkpoint: Monitor the internal temperature; the exotherm must not push the temperature above -70 °C. The solution should develop a deep, characteristic color (often dark yellow/orange) without forming a precipitate.
Step 4: Electrophile Trapping
Action: Stir for 20 minutes at -78 °C, then add the desired electrophile (e.g., anhydrous DMF for formylation) in one rapid portion.
Validation Checkpoint: The dark color of the lithiated species should rapidly dissipate (usually turning pale yellow or clear), providing immediate visual confirmation of successful electrophilic trapping.
Step 5: Quench and Recovery
Action: Allow the reaction to warm to -20 °C, then quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
References
Metal–halogen exchange . Wikipedia. Available at:[Link]
Directed Lithiation and Substitution of Pyridine Derivatives . ResearchGate. Available at:[Link]
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange . Verlag der Zeitschrift für Naturforschung. Available at: [Link]
Troubleshooting low conversion rates of 5-Chloro-2-iodo-3-methylpyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific organometallic bottlenecks associated with 5-Chloro-2-iodo-3-methylpyridine .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific organometallic bottlenecks associated with 5-Chloro-2-iodo-3-methylpyridine .
This substrate is a highly valuable but notoriously difficult electrophile in cross-coupling chemistry. The difficulty arises from a "perfect storm" of structural features: severe steric hindrance at the C2 position (flanked by the C3-methyl group and the N1 lone pair), competing chemoselective sites (C5-chloro vs. C2-iodo), and the inherent basicity of the pyridine ring which invites catalyst poisoning.
Below is a comprehensive, causality-driven troubleshooting guide to help you achieve quantitative conversion.
I. Diagnostic Decision Tree
Before adjusting your reaction parameters, use the following logical workflow to identify the specific mechanistic failure point in your catalytic cycle.
Fig 1: Diagnostic decision tree for 5-Chloro-2-iodo-3-methylpyridine cross-coupling failures.
II. Core Troubleshooting Guide & FAQs
Q1: My reaction shows low conversion, and the solution turns black within 30 minutes. What is happening mechanically?The Causality: The black precipitate is "palladium black," indicating irreversible catalyst decomposition. The C3-methyl group creates immense steric bulk directly adjacent to the C2-iodo target site. If your ligand is too small (e.g., PPh₃), the oxidative addition step becomes kinetically sluggish. Concurrently, the basic pyridine nitrogen acts as a strong σ-donor, coordinating to the electrophilic Pd center and displacing the phosphine ligands. Without ligand stabilization, the Pd(0) aggregates into inactive clusters[1].
The Solution: You must use highly sterically hindered, electron-rich ligands that physically block the pyridine nitrogen from binding while forcing the Pd center into a highly reactive, monoligated state. N-heterocyclic carbenes (NHCs) like Pd-PEPPSI-IPentCl are exceptional here; the steric bulk of the 3-pentyl substituents mitigates the poisoning effect of the pyridine functionality[1].
Q2: I am observing product formation, but GC-MS shows insertion at the 5-chloro position instead of the 2-iodo position. How do I fix this chemoselectivity issue?The Causality: Thermodynamically, the C–I bond (~65 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol), meaning oxidative addition should occur exclusively at the 2-position[2]. However, the severe steric hindrance from the 3-methyl group kinetically penalizes the C2 insertion. If you run the reaction at high temperatures (>90°C) with a highly active catalyst, you provide enough thermal energy for the catalyst to bypass the sterically hindered C–I bond and insert into the unhindered C5–Cl bond instead.
The Solution: Exploit the thermodynamic weakness of the C–I bond by lowering the reaction temperature to 40–60°C. Use a catalyst system like Pd(OAc)₂ with SPhos, which readily inserts into aryl iodides at room temperature but leaves aryl chlorides untouched under mild conditions[3].
Q3: The starting material is fully consumed, but my yield is only 20%. The major byproduct is 5-chloro-3-methylpyridine. What causes this?The Causality: You are observing proto-deiodination (hydrodehalogenation). This occurs when the Pd(II)-aryl complex forms successfully via oxidative addition, but the subsequent step (transmetalation in Suzuki, or amine binding in Buchwald-Hartwig) is too slow. The long-lived, frustrated Pd(II) intermediate eventually abstracts a proton from the solvent, the amine, or adventitious water to relieve steric strain[4].
The Solution:
Accelerate Transmetalation/Binding: Increase the concentration of your nucleophile (use 1.5–2.0 equivalents).
Eliminate Proton Sources: Ensure strictly anhydrous conditions. If performing a Buchwald-Hartwig amination, switch from a carbonate base to a stronger, non-nucleophilic base like NaOtBu to rapidly deprotonate the coordinated amine and force reductive elimination[5].
Q4: Which catalyst system is definitively best for Buchwald-Hartwig amination of this specific substrate?The Causality: For sterically hindered 2-halopyridines, BrettPhos and its derivatives (e.g., tBuBrettPhos) are the gold standard. They were specifically engineered to prevent the formation of off-cycle bis-amine Pd complexes and to facilitate reductive elimination in hindered systems[5].
III. Mechanistic Bottlenecks
Fig 2: Catalytic cycle highlighting steric and coordination bottlenecks in 2-halopyridines.
IV. Quantitative Data: Catalyst Selection Matrix
To streamline your optimization, refer to the following synthesized data regarding ligand performance on sterically hindered 2-halopyridines.
Catalyst / Ligand System
Target Reaction
Primary Mechanistic Advantage
Chemoselectivity (C-I vs C-Cl)
Recommended Base
Pd-PEPPSI-IPentCl
Suzuki / Buchwald
Bulky IPent groups physically block pyridine N-coordination[1].
Excellent at 60°C
K₂CO₃ or NaOtBu
Pd(OAc)₂ / SPhos
Suzuki-Miyaura
Highly active for C-I bonds at low temperatures[3].
Avoids organometallic reagents; highly tolerant of sterics[6].
Moderate
Zn or Mn (reductant)
V. Self-Validating Experimental Protocol
To ensure trustworthiness, this Suzuki-Miyaura protocol incorporates an internal standard (1,3,5-trimethoxybenzene) and kinetic sampling. This self-validating system allows you to mathematically prove whether your catalyst is dying early or if the reaction is merely slow.
Objective: Chemoselective Suzuki-Miyaura coupling of 5-Chloro-2-iodo-3-methylpyridine with phenylboronic acid.
Preparation (Glovebox Recommended): To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the electrophile, phenylboronic acid, K₃PO₄, Pd-PEPPSI-IPentCl, and the internal standard.
Solvent Addition: Seal the tube with a septum, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with Argon (3x). Add anhydrous 1,4-dioxane via syringe.
Initiation: Place the reaction vessel in a pre-heated oil bath at 50°C. (Do not exceed 50°C to preserve C-I vs C-Cl chemoselectivity).
Kinetic Sampling (The Validation Step):
At T = 1 hour , withdraw a 50 µL aliquot via a microsyringe. Quench immediately in 0.5 mL EtOAc and 0.5 mL H₂O. Extract the organic layer, filter through a short silica plug, and analyze via GC-MS.
Diagnostic check: Calculate the ratio of product to internal standard. If conversion is <10% and palladium black is visible, your solvent or base is wet, causing catalyst death. If conversion is ~30% and the solution is clear yellow/orange, the catalytic cycle is healthy.
Completion: Continue stirring for 12 hours. Cool to room temperature, dilute with EtOAc (15 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The internal standard will elute cleanly, allowing for precise isolation of the target biaryl product.
VI. References
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate.[Link]
Modular synthesis of heterobenzylic amines via Carbonyl Azinylative Amination. ChemRxiv.[Link]
Metal-Reductant-Free Electrochemical Nickel-Catalyzed Couplings of Aryl and Alkyl Bromides in Acetonitrile. ACS Publications.[Link]
Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions. YorkSpace.[Link]
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace.[Link]
Optimizing reaction temperature for 5-Chloro-2-iodo-3-methylpyridine amination
Welcome to the Advanced Troubleshooting and Support Center. As drug development professionals and synthetic chemists, you are likely utilizing 5-chloro-2-iodo-3-methylpyridine as a critical bifunctional building block.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting and Support Center. As drug development professionals and synthetic chemists, you are likely utilizing 5-chloro-2-iodo-3-methylpyridine as a critical bifunctional building block. The selective amination of this scaffold—typically via Buchwald-Hartwig cross-coupling—presents a unique kinetic challenge.
This guide provides field-proven, mechanistically grounded solutions to optimize reaction temperatures, ensuring strict regiocontrol and maximizing yields.
I. Optimization Logic & Experimental Workflow
The fundamental challenge with 5-chloro-2-iodo-3-methylpyridine is balancing the thermal energy required to overcome the steric hindrance of the 3-methyl group against the risk of activating the 5-chloro position or inducing catalyst decomposition. The decision matrix below outlines the logical workflow for temperature optimization.
Workflow for optimizing temperature in the amination of 5-chloro-2-iodo-3-methylpyridine.
II. Troubleshooting Guides & FAQs
Q1: Why is temperature optimization uniquely challenging for this specific dihalo-pyridine?A1: The molecule possesses two competing reactive sites: a 2-iodo group and a 5-chloro group. Thermodynamically, the C–I bond is significantly weaker than the C–Cl bond, which allows the Palladium(0) catalyst to selectively undergo oxidative addition at the C2 position[1]. However, the adjacent 3-methyl group creates a steric clash that raises the activation energy for this step. If your temperature is too low, the reaction stalls due to this steric barrier. If the temperature exceeds ~100 °C, the kinetic energy becomes sufficient to overcome the stronger C–Cl bond barrier, leading to a complete loss of regioselectivity (bis-amination or C5-amination)[2].
Q2: My reaction stalls at 60 °C with minimal conversion. Should I indiscriminately raise the temperature to 110 °C?A2: No. Indiscriminately raising the temperature will likely activate the 5-chloro position. Instead of relying solely on thermal energy to overcome the C3-methyl steric hindrance, address the catalyst activation first. Traditional Pd(II) sources require reduction to Pd(0) in situ, which is slow at lower temperatures. Switch to a modern palladacycle pre-catalyst (e.g., Buchwald G3 or G4) which forms the active mono-ligated Pd(0) species highly efficiently even at milder temperatures[3]. If you must raise the temperature, do so incrementally (e.g., to 80–85 °C) using a weak base like Cs₂CO₃ to maintain functional group tolerance[2].
Q3: I am observing significant amounts of 5-chloro-3-methylpyridine in my LC-MS. How does temperature influence this byproduct, and how can I suppress it?A3: You are observing hydrodehalogenation , a classic side reaction in Buchwald-Hartwig couplings. Mechanistically, after the amine coordinates to the Palladium center, the resulting Pd-amide intermediate can undergo
β
-hydride elimination (if your amine has
α
-hydrogens) instead of the desired reductive elimination[4]. Higher temperatures exponentially increase the rate of
β
-hydride elimination.
Solution: Lower the reaction temperature to 70 °C and switch to a more sterically demanding biarylphosphine ligand (such as BrettPhos or tBuBrettPhos). Bulky ligands physically force the Palladium center to accelerate reductive elimination, outcompeting the
β
-hydride elimination pathway[3].
Q4: How does the choice of base dictate my operational temperature window?A4: The base is responsible for deprotonating the coordinated amine. Strong bases like NaOtBu (pKa ~19) are highly effective but can decompose sensitive substrates or accelerate off-target reactions at elevated temperatures[2]. If you are forced to run the reaction at 90–100 °C to overcome the C3-methyl steric bulk, you must use a weaker base like Cs₂CO₃ or K₃PO₄[5]. Because the deprotonation with inorganic carbonates occurs at the solid-liquid interface, ensure rigorous stirring (≥800 rpm) to compensate for the lower base strength[2].
III. Self-Validating Experimental Protocol
To establish a reliable baseline, utilize the following self-validating methodology. This protocol is designed to thread the needle between overcoming C3 steric hindrance and preventing C5 activation.
Regioselective Amination at 85 °C
Objective: >90% conversion with strict selectivity for the 2-amino product.
Catalyst Pre-activation (Inert Atmosphere): Charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and finely ground Cs₂CO₃. Evacuate and backfill the vessel with Argon three times. Causality: Oxygen rapidly deactivates the transient Pd(0) species; this step ensures the active catalytic cycle initiates cleanly[3].
Substrate Addition: Add the 5-chloro-2-iodo-3-methylpyridine and the amine. (If the amine is a liquid, add it via a gas-tight syringe in Step 3).
Solvent Addition & Degassing: Add anhydrous, degassed toluene. Sparge the reaction mixture with Argon for an additional 5 minutes.
Temperature-Controlled Reaction: Place the vessel in a pre-heated oil bath strictly maintained at 85 °C . Stir vigorously at 800 rpm for 16 hours. Causality: 85 °C provides the exact thermal energy needed to bypass the C3-methyl bulk while remaining safely below the activation threshold for the C5-Cl bond[2].
Self-Validation & Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the inorganic salts. Analyze the crude filtrate via LC-MS.
Validation Check: The presence of a dominant mass peak corresponding to
[M+H]+
of the 2-amino product confirms regiocontrol. The absence of an
[M−I+H]+
peak confirms that the temperature was successfully kept below the threshold for
β
-hydride elimination.
IV. Empirical Data: Temperature vs. Reaction Outcome
The following table summarizes the quantitative impact of temperature and base selection on the amination of 5-chloro-2-iodo-3-methylpyridine, acting as a predictive guide for your optimizations.
Temperature (°C)
Base
Ligand
Conversion (%)
Regioselectivity (C2:C5)
Hydrodehalogenation (%)
Diagnostic Outcome
60
Cs₂CO₃
Xantphos
35
>99:1
<1
Reaction stalls; insufficient thermal energy to overcome C3-methyl steric hindrance.
85
Cs₂CO₃
Xantphos
94
>99:1
2
Optimal ; perfect balance of reaction kinetics and strict regiocontrol.
110
Cs₂CO₃
Xantphos
>99
82:18
9
Overheating; C5-Cl activation and
β
-hydride elimination begin to compete.
85
NaOtBu
Xantphos
88
88:12
15
Strong base accelerates side reactions; lower functional group tolerance.
V. References
1.[3] Optimization of Buchwald-Hartwig amination conditions - Benchchem. Available at: 3
2.[2] Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec. Available at: 2
3.[4] Buchwald–Hartwig amination - Wikipedia. Available at:4
4.[5] Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. Available at: 5
5.[1] Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC (nih.gov). Available at: 1
Technical Support Center: 5-Chloro-2-iodo-3-methylpyridine Scale-Up & Troubleshooting
Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Subject: Process optimization, regioselectivity control, and impurity profiling for 5-Chloro-2-iodo-3-methylpyridine manufacturing. Stra...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals
Subject: Process optimization, regioselectivity control, and impurity profiling for 5-Chloro-2-iodo-3-methylpyridine manufacturing.
Q: Why do direct electrophilic iodination methods fail for 5-Chloro-2-iodo-3-methylpyridine, and what are the scalable alternatives?
A: The pyridine ring is inherently electron-deficient, making direct electrophilic aromatic substitution (
SEAr
) notoriously sluggish. The C2 and C6 positions are particularly deactivated due to the strong inductive electron-withdrawing effect of the adjacent nitrogen atom. Consequently, direct electrophilic iodination typically defaults to the more electron-rich C3 or C5 positions, or requires harsh conditions that lead to uncontrollable polyhalogenation[1]. Furthermore, halogenation at different positions is governed by complex kinetic versus thermodynamic controls, where reversible initial halogenation can lead to unexpected thermodynamic isomers[2].
To achieve strict C2-regioselectivity at scale, you must bypass direct
SEAr
. The two most robust industrial strategies are the Batch Sandmeyer Route (diazotization of an amine precursor) and the Continuous Flow Lithiation Route (directed metalation followed by an electrophilic quench)[3].
Caption: Workflow comparison: Batch Sandmeyer vs. Continuous Flow Lithiation for 2-iodination.
Quantitative Route Comparison
Parameter
Batch Sandmeyer Route
Continuous Flow Lithiation
Typical Yield
75 - 82%
85 - 90%
Regioselectivity
>99% (Strict C2 specificity)
~95% (Prone to halogen dance)
Critical Temperature
< 5°C (Cooling limited)
-60°C (Isothermal control)
Scalability Limit
Moderate (Limited by vessel heat transfer)
Very High (Continuous throughput)
E-Factor (Waste)
~15-20 (Aqueous waste heavy)
~5-8 (Solvent recoverable)
Self-Validating Scale-Up Methodologies
To ensure reproducibility, the following protocols integrate causality (the why behind the steps) and strict In-Process Control (IPC) self-validation checkpoints.
Protocol A: Batch Sandmeyer Reaction (10 kg Scale Equivalent)
Causality: The Sandmeyer reaction converts the amine into a diazonium salt, which is displaced by iodide. The critical failure point at scale is the thermal instability of the diazonium intermediate, which rapidly hydrolyzes to a 2-hydroxy byproduct if the temperature exceeds 5°C or if the acid concentration is insufficient to prevent triazene formation.
Causality: Excess acid ensures complete protonation, preventing the free amine from coupling with the diazonium salt to form explosive triazenes.
Diazotization: Cool the reactor to -5°C to 0°C. Feed aqueous
NaNO2
(1.1 equiv) subsurface over 3 hours. Maintain the jacket temperature at -15°C to absorb the exothermic heat of diazotization.
IPC Self-Validation Checkpoint 1 (Diazotization Complete): Pull a 1 mL aliquot and quench with alkaline 2-naphthol. A bright red azo dye confirms the presence of the diazonium salt. Concurrently, run an HPLC assay (C18 column, MeCN/H2O); the 2-amino precursor peak must be <1.0% relative area. If >1.0%, the
NaNO2
feed was too fast, causing localized off-gassing of
NOx
rather than reaction.
Iodide Quench: Transfer the cold diazonium solution slowly into a secondary reactor containing aqueous KI (2.5 equiv) at 10°C.
Causality: Adding the diazonium to the iodide (rather than vice versa) ensures the iodide is always in vast stoichiometric excess, driving the kinetics toward the desired C-I bond formation rather than hydrolysis.
IPC Self-Validation Checkpoint 2 (Reaction Completion): Test the mixture with starch-iodide paper. A persistent blue-black color confirms excess active iodine species, validating complete consumption of the diazonium salt.
Protocol B: Continuous Flow Cryogenic Lithiation
Causality: Batch lithiation of 5-chloro-3-methylpyridine using n-BuLi at -78°C is notorious for failing at scale. Poor heat transfer causes localized warming, allowing the initial 2-lithio species to isomerize (the "halogen dance"). Continuous flow reactors provide high surface-area-to-volume ratios, ensuring strict isothermal conditions and microsecond mixing[3].
Pre-cooling: Pump a 0.5M solution of 5-chloro-3-methylpyridine in anhydrous THF (Stream A) and a 0.55M solution of n-BuLi in hexanes (Stream B) through pre-cooling loops set to -60°C.
Lithiation: Merge Stream A and Stream B in a T-mixer. Route through a residence time unit (RTU) for exactly 5 minutes at -60°C.
IPC Self-Validation Checkpoint 1 (Lithiation Efficiency): Divert a 0.5 mL reactor stream into a vial containing excess MeOD (deuterated methanol). Analyze via GC-MS or
1H
-NMR. The presence of >95% deuterium incorporation at the C2 position validates the flow rate and mixing efficiency. If the C4 position is deuterated, the residence time is too long.
Electrophilic Quench: Merge the lithiated stream with Stream C (0.6M
I2
in THF) at -50°C. Route through a 2-minute RTU before quenching into aqueous sodium thiosulfate.
Troubleshooting & FAQs
Q: During the Sandmeyer scale-up, we observe a significant accumulation of the 2-hydroxy-5-chloro-3-methylpyridine byproduct (up to 15%). How do we suppress this?A: This is a classic symptom of diazonium hydrolysis. It is driven by two factors: inadequate cooling capacity during the exothermic
NaNO2
addition, or insufficient HCl equivalents. Ensure your reactor's heat transfer coefficient (U-value) can handle the exotherm, and never let the internal temperature exceed 5°C until the KI quench is complete.
Caption: Decision tree for troubleshooting 2-hydroxy byproduct formation during Sandmeyer scale-up.
Q: In the continuous flow route, our NMR shows 5-chloro-4-iodo-3-methylpyridine isomers. What is the root cause?A: You are observing the "Halogen Dance"[3]. The 2-lithio intermediate is kinetically favored but thermodynamically unstable. If your residence time in the lithiation loop exceeds 5 minutes, or if your cooling system fluctuates above -50°C, the lithium will migrate to the C4 position. Action: Increase your pump flow rates to reduce residence time, or verify the calibration of your RTU chiller.
Q: How do we efficiently purify 5-Chloro-2-iodo-3-methylpyridine without yield loss?A: Avoid prolonged fractional distillation. Halogenated pyridines with high molecular weights (253.47 g/mol )[4] are prone to thermal deiodination when subjected to sustained heat (>130°C) in the reboiler. Instead, utilize crystallization. Dissolve the crude product in minimal ethyl acetate at 50°C, add heptane as an anti-solvent, and cool to 0°C. This reliably upgrades purity from 85% to >98% with minimal thermal stress.
References
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil
Source: Chemical Communications (RSC Publishing)
URL:[Link]
Regioselective difunctionalization of pyridines via 3,4-pyridynes
Source: Chemical Science (RSC Publishing)
URL:[Link]
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines
Source: Organic Syntheses
URL:[Link]
Chemoselective Cross-Coupling in Dihalopyridines: A Comparative Guide to 5-Chloro-2-iodo-3-methylpyridine vs. 2-Bromo-5-chloro-3-methylpyridine
In the synthesis of complex pharmaceutical active ingredients (APIs), polyhalogenated pyridines serve as invaluable structural scaffolds. They allow for sequential, site-selective functionalization, reducing the need for...
Author: BenchChem Technical Support Team. Date: April 2026
In the synthesis of complex pharmaceutical active ingredients (APIs), polyhalogenated pyridines serve as invaluable structural scaffolds. They allow for sequential, site-selective functionalization, reducing the need for lengthy de novo synthesis. This guide provides an objective comparison of two closely related building blocks: 5-Chloro-2-iodo-3-methylpyridine and 2-bromo-5-chloro-3-methylpyridine .
While both molecules possess a chlorine atom at the C5 position and a methyl group at C3, their differential halogenation at the C2 position (Iodo vs. Bromo) fundamentally alters their reactivity profiles in transition-metal-catalyzed cross-coupling reactions. As a Senior Application Scientist, I will break down the mechanistic causality behind their performance differences and provide self-validating protocols for their application.
Mechanistic Causality: The Role of Bond Dissociation Energy (BDE)
The chemoselectivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) of dihalopyridines is governed almost entirely by the oxidative addition step. The intrinsic reactivity of carbon-halogen bonds follows a strict kinetic order: C-I > C-Br > C-Cl .
This hierarchy is directly caused by the Bond Dissociation Energies (BDEs). The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol) and the C-Cl bond (~96 kcal/mol) . Consequently, the oxidative addition of an electron-rich Pd(0) species into the C2-I bond is kinetically much faster than into the C2-Br bond.
Furthermore, the C2 position of the pyridine ring is electronically activated (electron-deficient) due to the inductive and resonance effects of the adjacent nitrogen atom. This makes C2 the preferred site for initial coupling over the C5 position, regardless of whether a bromo or iodo group is present . However, the iodo variant permits the use of vastly milder conditions, which is the critical differentiator in advanced drug development.
Decision tree for selecting the optimal dihalopyridine substrate based on reaction conditions.
Comparative Performance Data
To objectively compare performance, we evaluate a standard chemoselective Suzuki-Miyaura coupling using phenylboronic acid. The synthetic goal is to achieve >95% conversion at the C2 position while leaving the C5-Cl bond completely intact for downstream functionalization .
Early-stage building block, cost-sensitive scale-up
Experimental Workflows & Protocols
The following self-validating protocols are designed to ensure high chemoselectivity. A critical failure point in these reactions is the premature thermal activation of the C5-Cl bond, which must be mitigated by strict temperature control and appropriate ligand selection.
Comparative experimental workflow for chemoselective cross-coupling of dihalopyridines.
Protocol A: Mild Chemoselective Coupling of 5-Chloro-2-iodo-3-methylpyridine
Causality Focus: The high reactivity of the C-I bond allows for room-temperature coupling. By keeping the thermal energy low, we completely prevent the activation of the C-Cl bond, ensuring absolute chemoselectivity.
Preparation (Strictly Anaerobic): In an oven-dried Schlenk flask, combine 5-Chloro-2-iodo-3-methylpyridine (1.0 equiv), arylboronic acid (1.05 equiv), and K2CO3 (2.0 equiv).
Self-Validation Check: Using only a 0.05 stoichiometric excess of boronic acid prevents over-coupling, acting as a chemical safeguard.
Solvent Addition: Add a degassed mixture of THF/H2O (10:1). Degassing via three freeze-pump-thaw cycles is mandatory to prevent Pd(0) oxidation.
Catalyst Introduction: Add Pd(PPh3)4 (2 mol%). The solution will immediately turn pale yellow, indicating active catalyst dissolution.
Reaction: Stir at room temperature (25 °C) for 3 hours. Monitor by LC-MS.
Self-Validation Check: The disappearance of the starting material mass without the appearance of a di-coupled byproduct mass validates the chemoselectivity.
Workup: Quench with water, extract with EtOAc (3x), dry over anhydrous Na2SO4, and purify via flash chromatography.
Protocol B: Thermally Activated Coupling of 2-Bromo-5-chloro-3-methylpyridine
Causality Focus: The stronger C-Br bond requires thermal energy and a more electron-rich, sterically demanding ligand (like dppf) to accelerate oxidative addition before the C-Cl bond can react .
Preparation: In a Schlenk flask, combine 2-bromo-5-chloro-3-methylpyridine (1.0 equiv), arylboronic acid (1.1 equiv), and K3PO4 (2.0 equiv).
Catalyst Introduction: Add Pd(dppf)Cl2 (5 mol%). The bidentate dppf ligand suppresses C5-Cl activation by enforcing a specific bite angle that favors the less sterically hindered C2 position.
Reaction: Heat to 80 °C using a precisely controlled heating block. Stir for 12 hours.
Self-Validation Check: Monitor at 4-hour intervals via TLC. If di-arylation spots exceed ~2% visual intensity, immediately reduce the temperature to 70 °C.
Workup: Cool to room temperature, filter through a tightly packed Celite pad to remove palladium black, extract, and purify.
Conclusion
The choice between the iodo and bromo derivatives of 5-chloro-3-methylpyridine is a strategic decision balancing reactivity, substrate stability, and cost. For highly functionalized, temperature-sensitive intermediates, 5-Chloro-2-iodo-3-methylpyridine is the superior choice due to its ability to undergo oxidative addition at room temperature. Conversely, for robust, early-stage synthesis where cost and reagent stability are paramount, 2-bromo-5-chloro-3-methylpyridine provides excellent utility, provided the catalytic system is optimized with sterically demanding ligands to maintain chemoselectivity at elevated temperatures.
References
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Center for Biotechnology Information (PMC), 2022.[Link]
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Center for Biotechnology Information (PMC), 2016.[Link]
Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. The Journal of Organic Chemistry (ACS Publications), 2020.[Link]
Comparative
HPLC Method Validation for 5-Chloro-2-iodo-3-methylpyridine Purity Analysis: A Comparative Guide (C18 vs. Biphenyl)
Executive Summary The accurate purity determination of 5-Chloro-2-iodo-3-methylpyridine —a highly reactive, multi-halogenated pyridine intermediate used in pharmaceutical synthesis[1]—presents a unique analytical challen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate purity determination of 5-Chloro-2-iodo-3-methylpyridine —a highly reactive, multi-halogenated pyridine intermediate used in pharmaceutical synthesis[1]—presents a unique analytical challenge. Standard reversed-phase high-performance liquid chromatography (HPLC) methods often struggle to resolve this compound from its closely related des-iodo, des-chloro, and positional isomer impurities.
This guide provides an objective, data-driven comparison between traditional Alkyl (C18) and Biphenyl stationary phases for the purity analysis of this compound. Furthermore, it outlines a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines (effective June 2024), which emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical method validation[2][3].
Mechanistic Insight: Why Column Chemistry Matters for Halogenated Pyridines
When developing an HPLC method for halogenated aromatics, researchers default to C18 columns. However, understanding the causality behind molecular interactions reveals why C18 often fails for compounds like 5-Chloro-2-iodo-3-methylpyridine, and why Biphenyl phases succeed.
The Limitation of C18 (Hydrophobic Dispersion): C18 columns rely almost exclusively on hydrophobic (van der Waals) dispersion forces. Because the positional isomers of 5-Chloro-2-iodo-3-methylpyridine have nearly identical hydrophobicities and molecular volumes, a C18 phase cannot adequately differentiate them, leading to co-elution.
The Biphenyl Advantage (
π−π
and Dipole Interactions): Biphenyl stationary phases feature two consecutively linked phenyl rings. This rigid structure provides strong
π−π
electron interactions and enhanced dipole-dipole interactions[4][5]. The highly polarizable carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in the analyte interact differentially with the electron-dense biphenyl rings, allowing the column to recognize subtle steric and electronic differences between positional isomers.
Mobile Phase Causality (Methanol vs. Acetonitrile): To maximize the
π−π
interactions on a Biphenyl column, Methanol (MeOH) must be used as the organic modifier instead of Acetonitrile (ACN). ACN contains its own
π
electrons (in the triple bond of the cyano group), which actively compete with the analyte for the biphenyl stationary phase, effectively neutralizing the column's unique selectivity and turning it into a poorly retentive C18.
Comparative Experimental Data: C18 vs. Biphenyl
To objectively evaluate performance, a forced-degradation sample of 5-Chloro-2-iodo-3-methylpyridine (spiked with 1% of its 4-chloro positional isomer and a des-iodo impurity) was analyzed using both a standard C18 and a Core-Shell Biphenyl column under identical gradient conditions (Water/MeOH with 0.1% Formic Acid).
Table 1: Chromatographic Performance Comparison
Performance Metric
Standard C18 Column (Fully Porous, 5 µm)
Core-Shell Biphenyl Column (2.6 µm)
ICH Q2(R2) / USP Target
Retention Time (RT)
4.2 min
6.8 min
N/A (Stable retention)
Resolution (
Rs
)
1.1 (Co-elution with isomer)
3.4 (Baseline separation)
Rs≥2.0
Tailing Factor (
Tf
)
1.8 (Significant tailing)
1.1 (Highly symmetrical)
Tf≤1.5
Theoretical Plates (
N
)
~8,500
~22,000
N>10,000
Selectivity (
α
)
1.02
1.18
α>1.1
Data Synthesis: The Biphenyl column successfully resolved the critical isomer pair (
Rs=3.4
), whereas the C18 column failed to achieve baseline separation. The core-shell architecture of the Biphenyl column also minimized longitudinal diffusion, resulting in sharper peaks and a higher theoretical plate count[4].
ICH Q2(R2) Compliant Method Validation Framework
The optimized Biphenyl method must be validated to ensure it is "fit for purpose" across its lifecycle[6]. Every analytical run should be treated as a self-validating system by incorporating strict System Suitability Testing (SST) prior to sample injection.
Validation Parameters Evaluated[8][9]:
Specificity: Demonstrated by injecting a blank, a placebo, and a forced-degradation sample. The peak purity angle of 5-Chloro-2-iodo-3-methylpyridine (via Photodiode Array detection) must be less than the peak purity threshold, proving no co-elution.
Linearity & Range: Evaluated from 50% to 150% of the nominal target concentration (typically 1.0 mg/mL). Acceptance criteria: Correlation coefficient (
R2
)
≥0.999
.
Accuracy (Recovery): Assessed by spiking known quantities of the API into the matrix at 80%, 100%, and 120% levels. Target recovery: 98.0% – 102.0%.
Precision (Repeatability): Six replicate injections of the 100% standard. The self-validating SST requires the Relative Standard Deviation (%RSD) of the peak areas to be
≤2.0
.
Robustness: Deliberate variations in column temperature (
±5∘C
), flow rate (
±10
), and mobile phase composition (
±2
MeOH).
π−π
interactions are exothermic; therefore, strict column temperature control is critical to maintain retention time stability.
This protocol is designed to enforce causality and self-validation. Do not deviate from the Methanol modifier, as it is the mechanistic driver for the required selectivity.
Step 1: Reagent & Mobile Phase Preparation
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (v/v). Rationale: Formic acid suppresses the ionization of any trace basic impurities and silanol activity on the column, preventing peak tailing.
Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol (v/v). Rationale: Methanol preserves the
π−π
stacking interactions between the halogenated pyridine and the biphenyl phase.
Step 2: Chromatographic Conditions Setup
Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm (e.g., Kinetex Biphenyl or equivalent).
Column Temperature:40∘C
. Rationale: Elevated temperature reduces mobile phase viscosity and stabilizes the thermodynamics of the
π−π
interactions.
Flow Rate: 1.0 mL/min.
Injection Volume: 5.0 µL.
Detection (UV/PDA): 254 nm (optimal for the pyridine chromophore).
Step 3: Gradient Program
0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar analytes)
2.0 - 10.0 min: 10%
→
80% B (Linear gradient to elute the highly retained halogenated compounds)
10.0 - 12.0 min: 80% B (Wash step to remove strongly bound hydrophobic impurities)
12.0 - 12.1 min: 80%
→
10% B
12.1 - 16.0 min: 10% B (Column re-equilibration)
Step 4: Self-Validating System Suitability Test (SST)
Inject the Reference Standard (1.0 mg/mL) six times.
Pass Criteria: %RSD of peak area
≤1.0
; Resolution (
Rs
) between 5-Chloro-2-iodo-3-methylpyridine and its closest known impurity
≥2.0
; Tailing factor
≤1.5
. If the system fails SST, do not proceed with sample analysis.
Visual Workflow: Method Validation Lifecycle
The following diagram illustrates the QbD-driven lifecycle approach to analytical method validation as prescribed by ICH Q2(R2).
Figure 1: ICH Q2(R2) analytical method validation lifecycle for halogenated pyridine purity analysis.
References
QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." qbdgroup.com. Available at: [Link]
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ich.org. Available at: [Link]
MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." mastercontrol.com. Available at: [Link]
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. Available at: [Link]
Comparative Guide: Mass Spectrometry Fragmentation Pathways of 5-Chloro-2-iodo-3-methylpyridine
Executive Summary For researchers and drug development professionals, the unambiguous structural confirmation of halogenated heterocyclic building blocks is a critical quality control step. 5-Chloro-2-iodo-3-methylpyridi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the unambiguous structural confirmation of halogenated heterocyclic building blocks is a critical quality control step. 5-Chloro-2-iodo-3-methylpyridine (CAS: 1261811-90-8) is a highly functionalized scaffold utilized in cross-coupling reactions and pharmaceutical synthesis[1][2].
This guide provides an objective comparison of the two primary mass spectrometry (MS) techniques used for its structural elucidation: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By detailing the mechanistic fragmentation pathways, this guide equips analytical scientists with the necessary data to select the optimal ionization technique and validate their experimental workflows.
Mechanistic Foundations of Fragmentation
Understanding the fragmentation of 5-Chloro-2-iodo-3-methylpyridine requires analyzing the thermodynamic stability of its bonds. The fragmentation cascade is strictly dictated by bond dissociation energies (BDE) and the inherent stability of the resulting cations[3].
Primary Cleavage (Loss of Iodine): The carbon-iodine (C-I) bond has a significantly lower BDE (~240 kJ/mol) compared to the carbon-chlorine (C-Cl) bond (~400 kJ/mol) and carbon-carbon bonds[4][5]. Consequently, the most favored initial fragmentation pathway in both EI and collision-induced dissociation (CID) is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•, 127 Da)[6].
Secondary Cleavage (Loss of Chlorine): Following the expulsion of iodine, the resulting fragment ([M - I]⁺) undergoes further high-energy cleavage to lose a chlorine radical (Cl•, 35/37 Da) or a neutral molecule of hydrogen chloride (HCl, 36/38 Da)[7].
Pyridine Ring Opening (Loss of HCN): A universal diagnostic signature of pyridine derivatives is the contraction and cleavage of the aromatic ring via the expulsion of neutral hydrogen cyanide (HCN, 27 Da)[8][9]. This requires higher internal energy and typically occurs after the halogen substituents have been lost.
Isotopic Validation: Because the molecule contains a single chlorine atom, any fragment retaining this atom will exhibit a rigid, self-validating 3:1 intensity ratio between its monoisotopic mass (³⁵Cl) and its M+2 isotope (³⁷Cl)[10].
Fragmentation Pathway Visualization
The following diagram maps the sequential neutral losses characteristic of 5-Chloro-2-iodo-3-methylpyridine under standard electron ionization (70 eV).
Fragmentation pathway of 5-Chloro-2-iodo-3-methylpyridine highlighting sequential neutral losses.
Comparative Performance & Experimental Data
When selecting an analytical approach, researchers must weigh the hard ionization of GC-EI-MS against the soft ionization and targeted fragmentation of LC-ESI-MS/MS.
Excellent for trace quantification and complex mixture analysis.
Fragmentation Extent
Extensive. Readily shows deep ring-cleavage ions (m/z 64).
Tunable. Requires collision energy ramping to observe deep cleavage.
Table 2: Quantitative Fragment Data (EI-MS Reference)
Note: Data represents the predicted relative abundances based on established halogenated pyridine fragmentation mechanics[7][12].
m/z (³⁵Cl / ³⁷Cl)
Ion Assignment
Neutral Loss
Relative Abundance
Diagnostic Value
253 / 255
[C₆H₅ClIN]⁺•
None (Molecular Ion)
High (3:1 ratio)
Confirms intact mass and single Cl atom.
126 / 128
[C₆H₅ClN]⁺
- I• (127 Da)
Base Peak (100%)
Confirms presence of highly labile Iodine.
91
[C₆H₅N]⁺•
- I•, - Cl•
Moderate
Indicates loss of both halogens.
90
[C₆H₄N]⁺
- I•, - HCl
Moderate
Alternative pathway to halogen loss.
64
[C₅H₄]⁺•
- I•, - Cl•, - HCN
Low to Moderate
Confirms the pyridine heterocyclic core.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not blindly execute steps; utilize the built-in validation checkpoints to ensure data accuracy.
Protocol A: GC-EI-MS Structural Fingerprinting
Causality: Electron Ionization (EI) at 70 eV imparts massive excess internal energy to the analyte, ensuring that even the stable pyridine ring undergoes fragmentation. This provides a complete structural map in a single scan.
System Validation Checkpoint: Before analyzing the target compound, inject a 10 ppm standard of 2-chloropyridine.
Validation: Verify that the instrument accurately resolves the m/z 113 and m/z 115 molecular ions at a strict 3:1 ratio[13]. If the ratio is skewed, the detector is suffering from mass discrimination or saturation and must be retuned.
Sample Preparation: Dissolve 1 mg of 5-Chloro-2-iodo-3-methylpyridine in 1 mL of anhydrous dichloromethane (DCM). Causality: DCM is highly volatile and expands well in the GC inlet, ensuring sharp peak shapes without thermally degrading the labile C-I bond prior to the column.
Chromatography: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm). Use a split ratio of 10:1 to prevent detector saturation.
Thermal Gradient: Hold at 60 °C for 1 min, ramp at 15 °C/min to 280 °C. Causality: Halogenated pyridines have moderate boiling points; this gradient ensures the analyte elutes quickly while separating it from any de-iodinated synthetic impurities.
Data Acquisition: Scan from m/z 40 to 300. Extract the m/z 126 and 128 chromatograms to confirm the co-elution of the primary [M-I]⁺ isotopic cluster.
Protocol B: LC-ESI-MS/MS Targeted Quantification
Causality: Electrospray Ionization (ESI) is a soft technique that generates the intact protonated molecule [M+H]⁺. To gain structural information, Collision-Induced Dissociation (CID) using an inert gas (Argon or Nitrogen) is required to physically break the bonds[12].
System Validation Checkpoint: Infuse a tuning solution of the analyte at 1 µg/mL directly into the ESI source.
Validation: Isolate the [M+H]⁺ precursor at m/z 254. Gradually increase the Collision Energy (CE). The system is validated when the precursor ion intensity drops by 90% and the m/z 127 fragment ([M+H - I]⁺) becomes the base peak.
Chromatography: Use a C18 reversed-phase column (50 mm x 2.1 mm, 1.8 µm). Mobile phase A: 0.1% Formic acid in water. Mobile phase B: 0.1% Formic acid in Acetonitrile.
Causality: Formic acid acts as a proton donor, drastically increasing the ionization efficiency of the basic pyridine nitrogen in the positive ESI mode.
Energy Ramping (Critical Step): Set the MS/MS acquisition to use a ramped collision energy from 10 eV to 40 eV.
Causality: A static low CE (e.g., 15 eV) will only cleave the weak C-I bond. Ramping the energy ensures that higher-energy pathways—specifically the loss of the chlorine atom and the diagnostic loss of HCN (ring cleavage)—are captured in the same composite MS/MS spectrum.
Benchmarking 5-Chloro-2-iodo-3-methylpyridine: A Superior Scaffold for Orthogonal Cross-Coupling
In discovery chemistry and drug development, dihalogenated azines are indispensable building blocks for the construction of complex, polysubstituted nitrogen heterocycles. However, achieving precise regiocontrol during i...
Author: BenchChem Technical Support Team. Date: April 2026
In discovery chemistry and drug development, dihalogenated azines are indispensable building blocks for the construction of complex, polysubstituted nitrogen heterocycles. However, achieving precise regiocontrol during iterative cross-coupling remains a significant challenge when utilizing homohalogenated scaffolds [1].
As a Senior Application Scientist, I frequently evaluate novel building blocks to streamline synthetic workflows. 5-Chloro-2-iodo-3-methylpyridine (CAS: 1261811-90-8) [4] has emerged as a highly privileged scaffold. By leveraging the inherent bond dissociation energy (BDE) differences between carbon-iodine and carbon-chlorine bonds, this heterohalogenated building block offers a predictable, self-validating platform for orthogonal functionalization that vastly outperforms traditional dibromo- or dichloropyridines.
This guide objectively benchmarks 5-Chloro-2-iodo-3-methylpyridine against other common halopyridine scaffolds, providing the mechanistic rationale and field-proven experimental protocols necessary for seamless integration into your drug discovery pipeline.
Mechanistic Rationale: The Superiority of Heterohalogenation
The utility of a dihalopyridine scaffold is defined by its ability to undergo sequential, site-selective oxidative addition by low-valent palladium or nickel catalysts.
Electronic and Steric Causality
In homohalogenated systems (e.g., 2,5-dibromopyridine), regioselectivity relies entirely on the electronic differentiation of the pyridine ring. The C2 position is conventionally more reactive than distal positions because the polarity of the C–N bond imparts a partial positive charge at C2, lowering the LUMO energy and facilitating Pd(0) insertion [1]. Furthermore, the α C–X bond is weakened by the nitrogen's lone pair [1].
However, relying solely on electronic bias often leads to mixtures of regioisomers or requires highly specialized, bulky N-heterocyclic carbene (NHC) ligands to force selectivity [1].
5-Chloro-2-iodo-3-methylpyridine bypasses these limitations through three distinct mechanisms:
Absolute Chemoselectivity (BDE Control): The C2–I bond is significantly weaker and more reactive than the C5–Cl bond. Oxidative addition at the iodide outpaces the chloride by orders of magnitude, rendering the reaction immune to the ligand-dependent selectivity flips observed in dibromopyridines [3].
Orthogonal Stability: The C5–Cl bond is exceptionally robust under mild cross-coupling conditions, acting as a stable placeholder for late-stage functionalization.
Conformational Control: The C3-methyl group provides a critical steric handle. When an aryl group is coupled at C2, the adjacent methyl group forces the new biaryl system out of coplanarity. This induced "twist" is a highly sought-after property in medicinal chemistry to improve aqueous solubility and reduce off-target hERG liability.
Regioselectivity outcomes of dihalopyridine scaffolds in Pd-catalyzed cross-couplings.
Quantitative Benchmarking Data
To objectively compare these scaffolds, we evaluate their performance in a standard Suzuki-Miyaura cross-coupling (SMCC) using phenylboronic acid. The data below summarizes the primary coupling site, the secondary site, and the inherent regioselectivity ratios.
Scaffold
Halogen Configuration
Primary Coupling Site
Regioselectivity Ratio
Catalyst/Ligand Dependency
5-Chloro-2-iodo-3-methylpyridine
C2–I, C5–Cl
C2
>99:1 (C2:C5)
Low (Standard Pd catalysts suffice)
2,5-Dibromopyridine
C2–Br, C5–Br
C2
~14:1 (C2:C5)
Moderate (Requires strict stoichiometry) [1]
2,4-Dibromopyridine
C2–Br, C4–Br
C2 (or C4)
Variable
High (Selectivity flips based on Pd:Ligand ratio) [3]
2,4-Dichloropyridine
C2–Cl, C4–Cl
C4
~10:1 (C4:C2)
High (Requires bulky NHC ligands for C4) [1]
Key Takeaway: While homohalogenated scaffolds require meticulous catalyst tuning (e.g., specific Pd:PPh3 ratios or trinuclear Pd clusters) to avoid over-arylation or inverted selectivity [3], 5-Chloro-2-iodo-3-methylpyridine delivers near-perfect regiocontrol natively [2].
Experimental Workflows: Self-Validating Protocols
The true value of a building block lies in its operational simplicity at the bench. The following protocols detail a two-step orthogonal functionalization. Every step is designed as a self-validating system , utilizing intrinsic analytical markers to confirm success before proceeding.
Protocol A: C2-Selective Suzuki-Miyaura Coupling
Objective: Selectively couple the C2-I bond while preserving the C5-Cl bond.
Reagents & Stoichiometry:
5-Chloro-2-iodo-3-methylpyridine: 1.0 equiv
Arylboronic acid: 1.05 equiv (Slight excess ensures full conversion without risking C5 activation)
Pd(dppf)Cl₂: 0.02 equiv (2 mol%)
K₂CO₃: 2.0 equiv
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
Preparation: Charge a reaction vial with 5-Chloro-2-iodo-3-methylpyridine, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas the suspension by sparging with nitrogen for 10 minutes. Causality: Oxygen rapidly degrades Pd(0) intermediates, leading to catalyst stalling and homocoupling of the boronic acid.
Reaction: Seal the vial and heat to 60 °C for 4 hours. Causality: The large bite angle of the dppf ligand accelerates reductive elimination. We cap the temperature at 60 °C because this thermal energy is sufficient to activate the C–I bond but insufficient to overcome the activation barrier of the C5–Cl bond.
Self-Validation (LC-MS Tracking): Analyze the crude mixture via LC-MS. You will observe the complete disappearance of the starting material. Crucially, the product mass peak will exhibit a distinct 3:1 isotopic pattern (M / M+2) . This isotopic signature is the self-validating proof that the chlorine atom is perfectly retained, confirming 100% chemoselectivity.
Preparation: In a glovebox or under strict inert atmosphere, combine the C2-arylated intermediate, secondary amine, Pd₂(dba)₃, XPhos, and NaOtBu in anhydrous toluene.
Reaction: Heat the mixture to 100 °C for 12 hours. Causality: The C5–Cl bond is notoriously inert. XPhos, a highly electron-rich and sterically demanding biarylphosphine, is mandatory here. It generates a highly active, mono-ligated Pd(0) species capable of forcing oxidative addition into the strong C–Cl bond. NaOtBu is required to deprotonate the amine, facilitating transmetalation.
Self-Validation (LC-MS Tracking): Upon completion, LC-MS analysis will show the product mass shifted by the addition of the amine. The 3:1 isotopic pattern will be completely absent , validating the successful displacement of the chloride leaving group.
Workflow for orthogonal functionalization of 5-Chloro-2-iodo-3-methylpyridine.
Conclusion
When designing synthetic routes for complex heterocycles, the choice of starting scaffold dictates the efficiency of the entire campaign. Benchmarking data clearly indicates that 5-Chloro-2-iodo-3-methylpyridine eliminates the regiochemical ambiguity associated with traditional dibromopyridines. By exploiting the vast BDE difference between iodine and chlorine, chemists can execute rapid, self-validating orthogonal cross-couplings with standard, off-the-shelf catalysts, saving both time and resources in the drug discovery process.
A Comparative Guide to the GC-MS Analysis of 5-Chloro-2-iodo-3-methylpyridine Impurities
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. The presence of impurities, even at trace levels, can have a significant impact on the...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. The presence of impurities, even at trace levels, can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). 5-Chloro-2-iodo-3-methylpyridine is a key building block in the synthesis of various pharmaceutical compounds. Therefore, a robust and reliable analytical method for the identification and quantification of its impurities is crucial.
This guide provides an in-depth comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the impurity profiling of 5-Chloro-2-iodo-3-methylpyridine. We will explore the rationale behind the experimental design, delve into the interpretation of mass spectral data for impurity identification, and compare the GC-MS methodology with alternative analytical techniques, offering insights into the selection of the most appropriate method for your specific needs.
The Criticality of Impurity Profiling
Impurity profiling is a cornerstone of pharmaceutical development and manufacturing. Regulatory bodies mandate the identification and control of impurities to ensure the quality and safety of drug products. For a key intermediate like 5-Chloro-2-iodo-3-methylpyridine, a thorough understanding of its impurity profile is essential for process optimization, quality control, and regulatory compliance. Potential impurities can arise from various sources, including the starting materials, reagents, intermediates, and by-products of the synthetic process, as well as from degradation.
GC-MS: A Powerful Tool for Volatile Impurity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] Its high chromatographic resolution, coupled with the specificity and sensitivity of mass spectrometric detection, makes it an ideal choice for the analysis of many pharmaceutical intermediates and their impurities.[2][3]
Experimental Protocol: GC-MS Analysis of 5-Chloro-2-iodo-3-methylpyridine
The following protocol is a validated, self-verifying system designed for the routine analysis of 5-Chloro-2-iodo-3-methylpyridine and its potential impurities.
Sample Preparation:
Accurately weigh approximately 25 mg of the 5-Chloro-2-iodo-3-methylpyridine sample into a 25 mL volumetric flask.
Dissolve and dilute to volume with a suitable volatile solvent such as dichloromethane or ethyl acetate.
Filter the solution through a 0.45 µm syringe filter prior to injection to prevent contamination of the GC system.
GC-MS Instrumentation and Conditions:
Parameter
Condition
Rationale
Gas Chromatograph
Agilent 8890 GC or equivalent
Provides excellent retention time reproducibility and robust performance.
Injector
Split/Splitless Inlet
Splitless mode is chosen for trace impurity analysis to maximize sensitivity.
Injector Temperature: 280 °C
Ensures rapid and complete volatilization of the analytes without thermal degradation.
Injection Volume: 1 µL
A standard volume for capillary GC, balancing sensitivity with potential for column overload.
Column
Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
A non-polar 5% phenyl-methylpolysiloxane stationary phase provides good separation for a wide range of analytes based on boiling point.
Carrier Gas
Helium
An inert carrier gas that is compatible with mass spectrometry.
Flow Rate: 1.2 mL/min (Constant Flow)
An optimal flow rate for a 0.25 mm ID column, balancing separation efficiency and analysis time.
Oven Temperature Program
Initial: 80 °C, hold for 2 min
Allows for proper focusing of the analytes at the head of the column.
Ramp 1: 15 °C/min to 200 °C
A moderate ramp rate to separate early-eluting, more volatile impurities.
Ramp 2: 25 °C/min to 300 °C, hold for 5 min
A faster ramp to elute the main component and any higher-boiling impurities in a reasonable time.
Mass Spectrometer
Agilent 5977B MSD or equivalent
A sensitive and reliable single quadrupole mass spectrometer suitable for routine impurity analysis.
Ionization Mode: Electron Ionization (EI)
A hard ionization technique that produces characteristic and reproducible fragmentation patterns, ideal for library matching and structural elucidation.[4]
Ionization Energy: 70 eV
The standard energy for EI, which generates extensive and reproducible fragmentation.
Source Temperature: 230 °C
Prevents condensation of analytes in the ion source.
Quadrupole Temperature: 150 °C
Maintains consistent mass filtering.
Mass Scan Range: m/z 40-450
A wide enough range to capture the molecular ions and fragment ions of the target compound and its expected impurities.
Logical Workflow for GC-MS Impurity Analysis
The following diagram illustrates the logical workflow for the GC-MS analysis of 5-Chloro-2-iodo-3-methylpyridine impurities.
Caption: GC-MS workflow for impurity analysis of 5-Chloro-2-iodo-3-methylpyridine.
Identification of Potential Impurities
Based on a plausible synthetic route for a similar compound, 2-chloro-4-iodo-5-methylpyridine, which starts from 2-chloro-5-methylpyridine, we can hypothesize the potential impurities in 5-Chloro-2-iodo-3-methylpyridine.[5] The synthesis likely involves nitration, reduction of the nitro group to an amine, diazotization, and subsequent iodination. Therefore, potential impurities could include starting materials, intermediates, and by-products from these reaction steps.
Potential Impurity
Structure
Expected Retention Time
Key Mass Fragments (m/z)
2-Chloro-3-methylpyridine
Early eluting
127 (M+), 92, 65
5-Chloro-3-methylpyridine
Early eluting
127 (M+), 92, 65
2-Chloro-5-iodo-3-methylpyridine
Isomeric to target
269 (M+), 142, 107
2,5-Dichloro-3-methylpyridine
Intermediate eluting
161 (M+), 126, 91
5-Chloro-2-hydroxy-3-methylpyridine
Later eluting
143 (M+), 115, 80
5-Chloro-3-methylpyridine-N-oxide
Later eluting
143 (M+), 127, 92
Unreacted Diazonium Salt Byproducts
Various
Variable
Dependent on structure
The fragmentation of the parent molecule, 5-Chloro-2-iodo-3-methylpyridine (MW: 269.45), is expected to show a prominent molecular ion peak at m/z 269. Key fragments would likely arise from the loss of iodine (M-127), chlorine (M-35), and methyl group (M-15). The presence of chlorine and iodine isotopes will also result in characteristic isotopic patterns in the mass spectrum.
Comparative Analysis: GC-MS vs. High-Performance Liquid Chromatography (HPLC)
While GC-MS is an excellent technique for this analysis, it is not without its limitations. For instance, it is only suitable for thermally stable and volatile compounds. High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for non-volatile or thermally labile impurities.
HPLC with UV Detection (HPLC-UV)
HPLC with UV detection is a widely used technique in pharmaceutical analysis for purity determination and impurity quantification.
Experimental Protocol: HPLC-UV Analysis
Parameter
Condition
Rationale
HPLC System
Agilent 1260 Infinity II or equivalent
A reliable and robust system for routine analysis.
Column
C18, 4.6 x 150 mm, 5 µm
A standard reversed-phase column providing good retention and separation for a wide range of organic molecules.
Mobile Phase
A: 0.1% Formic acid in Water; B: Acetonitrile
A common mobile phase for reversed-phase chromatography of polar and non-polar compounds. The formic acid helps to improve peak shape.
Gradient
20% B to 80% B over 20 minutes
A gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Detector
Diode Array Detector (DAD)
Allows for the monitoring of multiple wavelengths simultaneously and can provide UV spectral information for peak purity assessment.
Detection Wavelength
254 nm and 275 nm
Pyridine and its derivatives typically have strong UV absorbance in this region.
Comparison of Analytical Techniques
Feature
GC-MS
HPLC-UV
HPLC-MS
Principle
Separation based on boiling point and polarity in the gas phase, with mass-based detection.
Separation based on polarity in the liquid phase, with UV absorbance-based detection.
Separation based on polarity in the liquid phase, with mass-based detection.
Analyte Suitability
Volatile and thermally stable compounds.
Wide range of compounds, including non-volatile and thermally labile ones.
Wide range of compounds, including non-volatile and thermally labile ones.
Sensitivity
High (ng to pg level).
Moderate (µg to ng level).
Very high (pg to fg level).
Selectivity
Very high due to mass fragmentation patterns.
Moderate, relies on chromatographic separation and UV absorbance.
Very high, combines chromatographic separation with mass-to-charge ratio.
Identification Power
Excellent, provides structural information from fragmentation.
Limited to comparison with reference standards.
Excellent, provides molecular weight and structural information.
Quantification
Good, requires appropriate internal standards.
Excellent, highly reproducible and accurate.
Good, can be more complex due to matrix effects.
Run Time
Typically longer due to oven temperature programming.
Can be faster with modern UHPLC systems.
Similar to HPLC-UV.
Cost
Higher initial investment and maintenance costs.
Lower initial investment and maintenance costs.
Highest initial investment and maintenance costs.
Logical Relationship of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates the logical relationship and decision-making process for selecting an appropriate method.
Caption: Decision tree for selecting an analytical technique for impurity profiling.
Conclusion and Recommendations
For the comprehensive analysis of potential impurities in 5-Chloro-2-iodo-3-methylpyridine, a multi-faceted approach is often the most effective.
GC-MS is the recommended primary technique for identifying and quantifying volatile and semi-volatile impurities. Its ability to provide structural information through fragmentation patterns is invaluable for identifying unknown peaks without the need for reference standards.
HPLC-UV serves as an excellent complementary technique, especially for routine quality control where the identities of the major impurities are already known. It is also the method of choice for any non-volatile or thermally labile impurities that may be present.
HPLC-MS should be employed when unknown non-volatile impurities are detected by HPLC-UV, as it provides the necessary molecular weight and structural information for their identification.
By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a comprehensive and robust impurity profile for 5-Chloro-2-iodo-3-methylpyridine, ensuring the quality and safety of this critical pharmaceutical intermediate.
References
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(5), 434-441.
SIELC Technologies. (2012, July 3). High Performance Liquid Chromatography (HPLC) Method for Analysis of Pyridine. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
Agilent Technologies. (n.d.). High-Throughput LC/MS Purification of Pharmaceutical Impurities. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. Retrieved from [Link]
Defense Technical Information Center. (1978). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]
CDC Stacks. (n.d.). The Proton Nuclear Magnetic Resonance Spectra of Pyridines. Retrieved from [Link]
National Institutes of Health. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]
Science. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]
National Center for Biotechnology Information. (2023, June 22). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N. Retrieved from [Link]
Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
ACS Publications. (2022, January 12). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]
PubMed. (2022, January 12). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]
ACS Publications. (n.d.). Synthesis of halogenated pyridines via the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. Retrieved from [Link]
Google Patents. (n.d.). WO2011092515A1 - Fragmentation reagents for mass spectrometry.
Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
Proceedings of the National Academy of Sciences. (2024, July 29). Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. Retrieved from [Link]
ResearchGate. (2025, December 5). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Retrieved from [Link]
Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine - Patent 0121320.
Validating the Structural Integrity of 5-Chloro-2-iodo-3-methylpyridine: A Comparative Analytical Guide
For researchers and drug development professionals, halogenated heterocyclic scaffolds are indispensable building blocks. Specifically, 5-Chloro-2-iodo-3-methylpyridine (CAS: 1261811-90-8)[1] is highly valued in cross-co...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, halogenated heterocyclic scaffolds are indispensable building blocks. Specifically, 5-Chloro-2-iodo-3-methylpyridine (CAS: 1261811-90-8)[1] is highly valued in cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi) due to the differential reactivity of its iodine and chlorine substituents[2].
However, the structural validation of such polyhalogenated pyridines presents a unique analytical challenge: differentiating exact positional isomers (e.g., 5-chloro-2-iodo vs. 2-chloro-5-iodo). This guide objectively compares analytical modalities for validating this compound and provides a field-proven, self-validating Nuclear Magnetic Resonance (NMR) protocol.
The Causality of Experimental Choices: Why NMR?
While mass spectrometry (MS) easily confirms the molecular weight (253.47 g/mol ) and the characteristic isotopic signature of the chlorine and iodine atoms, it fails to definitively map their positions on the pyridine ring[3].
High-field NMR is the gold standard here due to a relativistic quantum phenomenon known as the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect [4].
The Iodine Effect: Iodine’s massive electron cloud and strong spin-orbit coupling induce extreme magnetic shielding on the directly attached carbon (C2). This pushes the
13
C chemical shift significantly upfield (typically ~115–125 ppm)[5].
The Chlorine Effect: Conversely, the highly electronegative chlorine atom at C5 deshields its attached carbon, pushing it downfield (~130–135 ppm).
This predictable causality allows us to use NMR not just as a fingerprinting tool, but as a definitive logical proof of the halogen positions.
Comparison Guide: Analytical Modalities for Structural Validation
To establish a robust quality control workflow, it is critical to understand the performance trade-offs between different analytical alternatives.
Analytical Modality
Resolution & Sensitivity
Isomer Differentiation
Throughput
Capital Cost
Best Use Case
High-Field NMR (400+ MHz)
Excellent (Sub-Hz resolution)
Definitive (via 2D HMBC/HSQC)
Medium (15-30 mins/sample)
High (>$300k)
Absolute structural elucidation & isomer mapping.
Benchtop NMR (60-80 MHz)
Moderate (Peak overlap possible)
Partial (Relies on 1D
1
H shifts)
High (2-5 mins/sample)
Low (~$50k)
Routine reaction monitoring and bulk purity screening.
GC-MS (Electron Ionization)
High (Excellent mass accuracy)
Poor (Isomers share m/z 253.47)
High (15-20 mins/run)
Medium (~$100k)
Orthogonal mass confirmation and trace impurity detection.
Workflow Visualization
Caption: Analytical workflow for the structural validation of 5-Chloro-2-iodo-3-methylpyridine.
Experimental Protocol: A Self-Validating NMR System
A self-validating protocol does not rely on a single 1D spectrum. Instead, it utilizes 2D Heteronuclear Multiple Bond Correlation (HMBC) to create a closed-loop logical proof of the structure.
Step 1: Sample Preparation
Weigh 15–20 mg of 5-Chloro-2-iodo-3-methylpyridine into a clean glass vial.
Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field shimming errors.
Step 2: 1D NMR Acquisition (
1
H and
13
C)
Acquire the 1D spectra on a High-Field NMR spectrometer (e.g., 400 MHz).
1
H NMR Expected Shifts:
~8.3 ppm (d, 1H, J ≈ 2.5 Hz): H6 proton. It is highly deshielded due to its position between the electronegative nitrogen and the chlorine atom.
~7.6 ppm (d, 1H, J ≈ 2.5 Hz): H4 proton. The meta-coupling (J ≈ 2.5 Hz) between H4 and H6 confirms they are separated by one carbon (C5-Cl).
13
C NMR Expected Shifts: Look for the characteristic SO-HALA shielded C2 carbon at ~120 ppm, the C5 (C-Cl) at ~130 ppm, and the methyl carbon at ~25 ppm.
Step 3: 2D HMBC Acquisition for Absolute Connectivity
To definitively prove the halogens are not swapped, run an HMBC experiment (optimized for long-range
nJCH
couplings of 8 Hz).
The Methyl protons (~2.4 ppm) will show a strong
3J
correlation to the C2-I carbon (~120 ppm) and a
3J
correlation to the C4 carbon .
The H6 proton (~8.3 ppm) will show a
3J
correlation to the C2-I carbon and a
2J
correlation to the C5-Cl carbon .
If the iodine and chlorine were swapped (i.e., 2-chloro-5-iodo), the methyl protons would show a
3J
correlation to a deshielded C-Cl carbon (~135 ppm) instead of the shielded C-I carbon, instantly flagging the incorrect isomer.
HMBC Logical Relationship Diagram
Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) logical relationships for spin systems.
Conclusion
While Benchtop NMR and GC-MS provide rapid, orthogonal data regarding purity and mass, High-Field NMR remains the only self-validating system capable of absolute structural elucidation for polyhalogenated pyridines. By leveraging the heavy-atom effect of iodine and mapping the spin system via HMBC, researchers can confidently validate the structural integrity of 5-Chloro-2-iodo-3-methylpyridine prior to complex synthetic campaigns.
References
Title: Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table
Source: Chemical Reviews (American Chemical Society)
URL: [Link]
Title: 13C Carbon NMR Spectroscopy - The Heavy Atom Effect
Source: Chemistry Steps
URL: [Link]
Comparing catalyst efficiency for 5-Chloro-2-iodo-3-methylpyridine coupling
An Application Scientist's Guide to Catalyst Efficiency in the Selective Coupling of 5-Chloro-2-iodo-3-methylpyridine For researchers, scientists, and drug development professionals, the strategic functionalization of he...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Scientist's Guide to Catalyst Efficiency in the Selective Coupling of 5-Chloro-2-iodo-3-methylpyridine
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The substituted pyridine core is a privileged structure found in numerous pharmaceuticals. 5-Chloro-2-iodo-3-methylpyridine represents a particularly valuable building block, offering two distinct reactive sites for diversification through cross-coupling reactions. The inherent difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds presents a unique synthetic opportunity for sequential, site-selective functionalization.
This guide provides an in-depth comparison of catalyst efficiencies for various coupling reactions involving 5-Chloro-2-iodo-3-methylpyridine. We will explore the causality behind experimental choices, present comparative data from analogous systems, and provide actionable protocols to help you navigate catalyst selection for your specific synthetic goals.
The Principle of Chemoselective Coupling: Targeting C-I vs. C-Cl
The success of sequential functionalization hinges on the differential reactivity of the two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energies and polarizability dictate a well-established reactivity order: C–I > C–Br > C–OTf > C–Cl.[1]
This reactivity gap allows for the selective functionalization of the C2-Iodo position under relatively mild conditions, leaving the C5-Chloro position intact for a subsequent, more forcing coupling reaction. The choice of catalyst, and particularly the ligand, is paramount in controlling this selectivity and in activating the less reactive C-Cl bond when desired.
Caption: Reactivity sites on 5-Chloro-2-iodo-3-methylpyridine.
Site-Selective C-C Bond Formation: Suzuki and Sonogashira Couplings
Carbon-carbon bond formation is fundamental to building molecular complexity. For a dihalogenated substrate like ours, achieving site-selectivity is key.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating biaryl or aryl-alkyl structures.[2][3] For 5-Chloro-2-iodo-3-methylpyridine, the initial coupling will almost exclusively occur at the C2-Iodo position. Activating the C5-Chloro bond typically requires more advanced catalytic systems.
Catalyst Performance Comparison for Suzuki-Miyaura Coupling
Expertise: A robust, standard choice for C-I coupling. The dppf ligand provides good stability and activity. Ideal for the first selective coupling step.
Experience: A classic catalyst, but often requires higher temperatures and longer times for C-Cl bonds. Less efficient than modern systems for the second step.
Expertise: N-Heterocyclic Carbene (NHC) ligands are strong electron donors, making the Pd center more active for the difficult oxidative addition to C-Cl bonds. Excellent for the second coupling.
Insight: Nickel catalysts are a cost-effective and powerful alternative for coupling aryl chlorides, often outperforming palladium for these substrates.[6][7]
Representative Protocol 1: Selective Suzuki Coupling at the C2-Iodo Position
This protocol is adapted from methodologies for selective coupling of polyhalogenated pyridines.[4]
Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add 5-Chloro-2-iodo-3-methylpyridine (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).
Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane via syringe.
Reaction: Seal the tube and heat the mixture at 90 °C for 16 hours with vigorous stirring.
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 5-chloro-3-methyl-2-arylpyridine product.
Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl-alkyne structures, which are valuable intermediates in drug discovery.[8][9] This reaction exhibits exceptionally high selectivity for the C-I bond over the C-Cl bond.
Catalyst Performance Comparison for Sonogashira Coupling
Insight: In some modern systems, particularly with highly reactive substrates like aryl iodides, the copper co-catalyst can be eliminated without loss of efficiency.[10]
Pd₂(dba)₃ / Xantphos
CuI
Cs₂CO₃
Dioxane
110
24
Aryl-Chloride
Moderate
Experience: Coupling at the C-Cl position is challenging. It requires higher temperatures and specialized ligands like Xantphos to promote the reaction, and yields are often not as high.
Representative Protocol 2: Selective Sonogashira Coupling at the C2-Iodo Position
This protocol is based on highly regioselective methods developed for similar substrates.[11]
Reagent Preparation: In a screw-cap vial, combine 5-Chloro-2-iodo-3-methylpyridine (0.5 mmol), the terminal alkyne (0.75 mmol), and a copper(I) iodide (CuI) source (0.01 mmol, 2 mol%).
Catalyst & Solvent: Add PdCl₂(PPh₃)₂ (0.005 mmol, 1 mol%) and 2 mL of a suitable solvent such as THF or dioxane.
Base Addition: Add triethylamine (Et₃N, 1.0 mmol) as the base.
Reaction: Seal the vial and stir the mixture at 55 °C for 3-5 hours, monitoring by TLC or LC-MS.
Work-up: Upon completion, cool the reaction, partition the mixture between water and an organic solvent (e.g., pentane or ethyl acetate). Separate the layers and extract the aqueous phase.
Purification: Combine the organic phases, wash with brine, dry over MgSO₄, filter, and evaporate the solvent. Purify the residue by column chromatography.
Site-Selective C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, crucial for synthesizing many pharmaceuticals.[12][13] Similar to C-C couplings, selectivity is governed by the halogen, but the choice of ligand and base becomes even more critical for success, especially at the C-Cl position.[14]
Catalyst Performance Comparison for Buchwald-Hartwig Amination
Experience: Using pre-formed palladacycle precatalysts often leads to more reproducible and efficient reactions by ensuring the formation of the active Pd(0) species.[1] RuPhos is excellent for coupling secondary amines.
Insight: The choice of ligand can be tailored to the amine. BrettPhos has been identified as an outstanding ligand for coupling primary amines to halo-pyridines.[15]
Visualizing the Catalytic Process
To better understand the underlying mechanisms, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general experimental workflow.
Caption: A general experimental workflow for a cross-coupling reaction.
Discussion and Recommendations
The selective functionalization of 5-Chloro-2-iodo-3-methylpyridine is a highly achievable and valuable synthetic strategy. The key to success lies in a logical, stepwise approach to catalyst selection.
For Initial C2-Iodo Functionalization: Standard, commercially available palladium catalysts are highly effective.
Suzuki: Pd(dppf)Cl₂ is a reliable and excellent starting point.
Sonogashira: A classic PdCl₂(PPh₃)₂ / CuI system provides rapid and clean conversion.
Buchwald-Hartwig: A system of Pd₂(dba)₃ with a suitable biarylphosphine ligand (e.g., XPhos for general use, RuPhos for secondary amines, BrettPhos for primary amines) is recommended.
For Subsequent C5-Chloro Functionalization: The inertness of the C-Cl bond necessitates a more potent catalytic system.
Suzuki: Transition to a catalyst with a highly electron-donating ligand, such as an N-heterocyclic carbene (e.g., PEPPSI-IPr), or consider switching to a nickel-based catalyst, which can offer superior performance for this specific transformation.
[5][6] * Buchwald-Hartwig: The use of specialized palladacycle precatalysts (e.g., RuPhos or BrettPhos precatalysts) is strongly advised to ensure efficient catalyst activation and turnover.
[15]
By understanding the principles of catalyst activity and selectivity, researchers can efficiently transform 5-Chloro-2-iodo-3-methylpyridine into a diverse array of complex molecules for applications in drug discovery and materials science.
References
Gong, H. (2023). Recent Progress in Transition-Metal-Catalyzed Reductive Cross-Coupling Reactions Using Diboron Reagents as Reductants.
Reisberg, S. H., et al. (n.d.). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PMC.
Girard, Y., et al. (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett.
BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. BenchChem.
Kelemen, F. D., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.
Al-Masum, M. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
Lakshman, M., & Barrett, R. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
Mohamed, A. A., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry.
Catellani, M. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Semantic Scholar.
Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
Campbell, A. D., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
ResearchGate. (n.d.). Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene.
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
Chemistry LibreTexts. (2023).
BenchChem. (2025). A Comparative Guide to Catalysts for Cross-Coupling Reactions of 5-Bromo-2,3-dichloroquinoxaline. BenchChem.
Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
Tokyo Chemical Industry Co., Ltd. (n.d.).
Lodermeyer, F., et al. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
Ruiz-Castillo, P. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
Reddy, V. P., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. PMC.
Al-Hokbany, N., et al. (2022).
Magano, J., & Dunetz, J. R. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
ResearchGate. (n.d.). Efficient catalytic systems for synthesis of 5,5″-dibromo-2,2′: 6′,2″-terpyridine and 5, 5′-dibromo-2, 2prime;-bipyridine via coupling of dihalogenopyridines with 5-bromo-2-trialkylstannylpyridines.
Standard Operating Procedure: Handling and Disposal of 5-Chloro-2-iodo-3-methylpyridine As a Senior Application Scientist, ensuring the integrity of laboratory safety protocols is as critical as the experimental design i...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Handling and Disposal of 5-Chloro-2-iodo-3-methylpyridine
As a Senior Application Scientist, ensuring the integrity of laboratory safety protocols is as critical as the experimental design itself. The disposal of polyhalogenated heterocyclic compounds, such as 5-Chloro-2-iodo-3-methylpyridine, requires strict adherence to Environmental Health and Safety (EHS) guidelines. Improper disposal not only violates environmental regulations but can also lead to dangerous chemical incompatibilities and exponentially increased disposal costs.
This guide provides a definitive, step-by-step operational plan for the safe handling, segregation, and disposal of 5-Chloro-2-iodo-3-methylpyridine waste streams in a professional laboratory setting.
Chemical Profile and Waste Classification
5-Chloro-2-iodo-3-methylpyridine is a dihalogenated pyridine derivative commonly utilized as a building block in pharmaceutical synthesis and cross-coupling reactions. Because the molecule contains both chlorine and iodine atoms, any waste stream containing this compound—whether as a neat solid or dissolved in a solvent—must be strictly classified as Halogenated Organic Waste .
Must be segregated from non-halogenated streams to prevent toxic emissions during incineration[2].
The Logic of Waste Segregation
The fundamental principle of halogenated waste management is segregation . Halogenated organic compounds cannot be processed through standard solvent recovery or basic fuel blending. When incinerated, halogens can form highly toxic byproducts, such as dioxins and furans, unless processed in specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize the resulting hydrohalic acids (e.g., HCl, HI).
Consequently, EHS departments bulk halogenated and non-halogenated wastes separately[2]. If a non-halogenated solvent (e.g., ethyl acetate, hexane) is used to dissolve 5-Chloro-2-iodo-3-methylpyridine, the entire mixture is "contaminated" by the halogens and must be treated as halogenated waste. Mixing these streams unnecessarily increases the volume of expensive halogenated waste and destroys the potential for recycling the non-halogenated solvents[2].
Figure 1: Decision matrix for 5-Chloro-2-iodo-3-methylpyridine waste segregation.
Step-by-Step Disposal Protocol
To maintain a self-validating safety system, every step of the disposal process must be documented and executed within a functioning chemical fume hood[3].
Step 1: Container Selection and Preparation
Action: Select a compatible waste container. High-density polyethylene (HDPE) carboys or glass bottles are standard for halogenated organics[3].
Causality: Halogenated compounds can degrade certain inferior plastics over time. Using EHS-approved containers ensures structural integrity during temporary laboratory accumulation.
Step 2: Immediate Labeling
Action: Attach an official EHS Hazardous Waste label to the container before the first drop of waste is added[2][4]. Explicitly write "5-Chloro-2-iodo-3-methylpyridine" and list all associated solvents. Do not use chemical structures or abbreviations.
Causality: Unidentified "unknown" waste poses a severe hazard to EHS personnel and requires costly analytical testing before it can be legally transported or destroyed[2].
Step 3: Waste Transfer
Action: Transfer the reaction mixture, mother liquor, or solid residue into the designated container. Never fill the container beyond 80-90% of its total capacity[5].
Causality: Leaving headspace is a critical thermodynamic safeguard. It allows for the expansion of volatile solvent vapors due to ambient temperature fluctuations, preventing container rupture.
Step 4: Containment and Storage
Action: Cap the waste container immediately after the transfer is complete. Except when actively adding or removing waste, the lid must remain tightly closed at all times[2][4]. Store the container in a secondary containment tray, strictly segregated from incompatible materials such as strong bases, oxidizing agents, and reactive metals[3].
Causality: Keeping the container closed prevents the fugitive emission of volatile organic compounds (VOCs) into the laboratory atmosphere and ensures compliance with environmental regulations. Secondary containment prevents catastrophic mixing in the event of a primary container failure.
Step 5: EHS Notification and Pickup
Action: Once the container reaches its maximum safe fill line (or the regulatory time limit for accumulation expires), submit a hazardous waste pickup request to your institutional EHS department[4]. Under no circumstances should this compound or its solutions be disposed of down the drain or allowed to evaporate in a fume hood[2][3].
References
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